molecular formula C9H7ClOS B1390746 (4-Chloro-1-benzothiophen-2-yl)methanol CAS No. 216575-42-7

(4-Chloro-1-benzothiophen-2-yl)methanol

Cat. No.: B1390746
CAS No.: 216575-42-7
M. Wt: 198.67 g/mol
InChI Key: LKONFPJHMRSPAD-UHFFFAOYSA-N
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Description

(4-Chloro-1-benzothiophen-2-yl)methanol is a useful research compound. Its molecular formula is C9H7ClOS and its molecular weight is 198.67 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

(4-chloro-1-benzothiophen-2-yl)methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7ClOS/c10-8-2-1-3-9-7(8)4-6(5-11)12-9/h1-4,11H,5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LKONFPJHMRSPAD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C(S2)CO)C(=C1)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7ClOS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70653901
Record name (4-Chloro-1-benzothiophen-2-yl)methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70653901
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

198.67 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

216575-42-7
Record name (4-Chloro-1-benzothiophen-2-yl)methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70653901
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of (4-Chloro-1-benzothiophen-2-yl)methanol

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

(4-Chloro-1-benzothiophen-2-yl)methanol is a key heterocyclic compound that serves as a crucial building block in the synthesis of various pharmaceutical agents. Its rigid benzothiophene core, substituted with a chloro group and a hydroxymethyl functional group, provides a versatile scaffold for the development of novel therapeutics. Notably, this compound is an important intermediate in the manufacturing of drugs such as Brexpiprazole, an atypical antipsychotic used in the treatment of schizophrenia and major depressive disorder.[1][2][3] The precise and efficient synthesis of this compound is therefore of significant interest to the pharmaceutical and medicinal chemistry sectors.

This technical guide provides a comprehensive overview of the primary synthetic pathways to this compound, detailing the underlying chemical principles, step-by-step experimental protocols, and critical process considerations. The guide is designed to equip researchers and drug development professionals with the necessary knowledge to approach the synthesis of this important molecule with a high degree of scientific rigor and practical insight.

Retrosynthetic Analysis and Strategic Considerations

A retrosynthetic analysis of this compound reveals several viable synthetic disconnections. The most logical and commonly employed strategies involve the reduction of a carbonyl group at the 2-position of the 4-chloro-1-benzothiophene core. This leads to two primary precursor molecules: 4-Chloro-1-benzothiophene-2-carboxylic acid and 4-Chloro-1-benzothiophene-2-carbaldehyde.

Retrosynthesis target This compound precursor1 4-Chloro-1-benzothiophene-2-carboxylic acid target->precursor1 Reduction precursor2 4-Chloro-1-benzothiophene-2-carbaldehyde target->precursor2 Reduction precursor3 4-Chloro-1-benzothiophene precursor1->precursor3 Carboxylation precursor2->precursor3 Formylation

Caption: Retrosynthetic pathways for this compound.

The choice of starting material and synthetic route will depend on several factors, including the availability and cost of precursors, desired scale of synthesis, and the required purity of the final product. This guide will explore the synthesis from these key intermediates.

Synthesis Pathway I: Reduction of 4-Chloro-1-benzothiophene-2-carboxylic Acid

A robust and high-yielding route to this compound is the direct reduction of 4-Chloro-1-benzothiophene-2-carboxylic acid. Due to the stability of the carboxylic acid functional group, a powerful reducing agent is required for this transformation. Lithium aluminum hydride (LiAlH₄) is the reagent of choice for this purpose.[4][5]

Reaction Mechanism

The reduction of a carboxylic acid with LiAlH₄ proceeds through a multi-step mechanism. Initially, the acidic proton of the carboxylic acid reacts with a hydride ion from LiAlH₄ in an acid-base reaction to form a lithium carboxylate salt and hydrogen gas. Subsequent hydride attack on the carbonyl carbon, followed by coordination of the oxygen to the aluminum species, leads to the formation of an aldehyde intermediate. This aldehyde is immediately reduced by another equivalent of LiAlH₄ to the corresponding primary alcohol.

LiAlH4_Reduction_Mechanism cluster_workup Aqueous Workup start 4-Chloro-1-benzothiophene-2-carboxylic acid intermediate1 Lithium Carboxylate Salt start->intermediate1 + LiAlH₄ - H₂ intermediate2 Tetrahedral Intermediate intermediate1->intermediate2 + [AlH₃] intermediate3 4-Chloro-1-benzothiophene-2-carbaldehyde intermediate2->intermediate3 Elimination product This compound intermediate3->product + LiAlH₄ reagent2 H₃O⁺ (workup) reagent1 LiAlH₄

Caption: Mechanism of LiAlH₄ reduction of a carboxylic acid.

Experimental Protocol: Reduction of 4-Chloro-1-benzothiophene-2-carboxylic Acid

Materials:

ReagentMolar Mass ( g/mol )Quantity (mmol)Mass/Volume
4-Chloro-1-benzothiophene-2-carboxylic acid212.65102.13 g
Lithium Aluminum Hydride (LiAlH₄)37.95200.76 g
Anhydrous Tetrahydrofuran (THF)--50 mL
1 M Hydrochloric Acid (HCl)--As needed
Ethyl Acetate--As needed
Saturated Sodium Chloride Solution (Brine)--As needed
Anhydrous Sodium Sulfate (Na₂SO₄)--As needed

Procedure:

  • To a dry 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet, add lithium aluminum hydride (0.76 g, 20 mmol) and anhydrous tetrahydrofuran (20 mL) under a nitrogen atmosphere.

  • Cool the suspension to 0 °C in an ice bath.

  • In a separate flask, dissolve 4-Chloro-1-benzothiophene-2-carboxylic acid (2.13 g, 10 mmol) in anhydrous tetrahydrofuran (30 mL).

  • Slowly add the solution of the carboxylic acid to the LiAlH₄ suspension dropwise over 30 minutes, maintaining the temperature at 0 °C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for 4 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Once the reaction is complete, cool the mixture to 0 °C in an ice bath.

  • Carefully quench the reaction by the slow, dropwise addition of water (1 mL), followed by 15% aqueous sodium hydroxide (1 mL), and then water (3 mL).

  • Stir the resulting mixture at room temperature for 30 minutes.

  • Filter the solid aluminum salts through a pad of Celite® and wash the filter cake with ethyl acetate.

  • Combine the filtrate and washings, and wash sequentially with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to afford the crude this compound.

  • Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield the pure product.

Synthesis Pathway II: Two-Step Synthesis via Aldehyde Intermediate

An alternative strategy involves a two-step process: the conversion of 4-Chloro-1-benzothiophene-2-carboxylic acid to the corresponding aldehyde, followed by a selective reduction to the alcohol. This pathway offers the advantage of using a milder reducing agent in the final step, which can be beneficial for large-scale synthesis where the handling of LiAlH₄ may pose safety concerns.

Step 1: Synthesis of 4-Chloro-1-benzothiophene-2-carbaldehyde

The conversion of a carboxylic acid to an aldehyde can be achieved through several methods. One common approach is to first convert the carboxylic acid to a more reactive derivative, such as an acid chloride, which is then reduced to the aldehyde.

4-Chloro-1-benzothiophene-2-carboxylic acid can be converted to its acid chloride using reagents like thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂).[6]

Acid_Chloride_Formation start 4-Chloro-1-benzothiophene-2-carboxylic acid product 4-Chloro-1-benzothiophene-2-carbonyl chloride start->product + Reagent reagent SOCl₂ or (COCl)₂

Caption: Conversion of carboxylic acid to acid chloride.

The resulting 4-Chloro-1-benzothiophene-2-carbonyl chloride can then be reduced to the aldehyde using a mild reducing agent such as lithium tri-tert-butoxyaluminum hydride (LiAlH(OtBu)₃), which is known to selectively reduce acid chlorides to aldehydes without further reduction to the alcohol.

Step 2: Reduction of 4-Chloro-1-benzothiophene-2-carbaldehyde to the Alcohol

The final step is the reduction of the aldehyde to the primary alcohol. This transformation is readily achieved using a mild and selective reducing agent like sodium borohydride (NaBH₄) in a protic solvent such as methanol or ethanol.[7][8]

The reduction of an aldehyde with NaBH₄ involves the nucleophilic attack of a hydride ion from the borohydride complex onto the electrophilic carbonyl carbon. This forms a tetrahedral intermediate which is subsequently protonated by the solvent during workup to yield the alcohol.

NaBH4_Reduction_Mechanism start 4-Chloro-1-benzothiophene-2-carbaldehyde intermediate Tetrahedral Intermediate start->intermediate + NaBH₄ product This compound intermediate->product + Solvent (protonation) reagent1 NaBH₄ reagent2 Solvent (e.g., MeOH)

Caption: Mechanism of NaBH₄ reduction of an aldehyde.

Experimental Protocol: Reduction of 4-Chloro-1-benzothiophene-2-carbaldehyde

Materials:

ReagentMolar Mass ( g/mol )Quantity (mmol)Mass/Volume
4-Chloro-1-benzothiophene-2-carbaldehyde196.64101.97 g
Sodium Borohydride (NaBH₄)37.8350.19 g
Methanol--50 mL
1 M Hydrochloric Acid (HCl)--As needed
Dichloromethane (DCM)--As needed
Saturated Sodium Bicarbonate Solution (NaHCO₃)--As needed
Anhydrous Magnesium Sulfate (MgSO₄)--As needed

Procedure:

  • In a 100 mL round-bottom flask, dissolve 4-Chloro-1-benzothiophene-2-carbaldehyde (1.97 g, 10 mmol) in methanol (50 mL).

  • Cool the solution to 0 °C in an ice bath.

  • Add sodium borohydride (0.19 g, 5 mmol) portion-wise to the stirred solution over 15 minutes.

  • Stir the reaction mixture at 0 °C for 1 hour.

  • Monitor the reaction progress by TLC.

  • Upon completion, carefully add 1 M HCl dropwise to quench the excess NaBH₄ and adjust the pH to ~7.

  • Remove the methanol under reduced pressure.

  • Partition the residue between dichloromethane and water.

  • Separate the organic layer, and wash it with saturated sodium bicarbonate solution and then brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to give the crude product.

  • Purify by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to obtain pure this compound.

Conclusion

The synthesis of this compound can be effectively achieved through well-established synthetic transformations. The direct reduction of 4-Chloro-1-benzothiophene-2-carboxylic acid with a strong reducing agent like LiAlH₄ offers a concise and high-yielding pathway. Alternatively, a two-step approach involving the formation of the aldehyde intermediate followed by reduction with a milder reagent such as NaBH₄ provides a safer and more scalable option for industrial applications. The choice of the optimal synthetic route will be guided by the specific requirements of the research or development project, including scale, purity, and safety considerations. This guide provides the foundational knowledge and practical protocols to enable chemists to successfully synthesize this valuable pharmaceutical intermediate.

References

  • Vertex AI Search.
  • ChemicalBook. Synthesis of Benzothiophene.
  • NINGBO INNO PHARMCHEM CO.,LTD. The Indispensable Role of 4-Chloro-1-Benzothiophene in Modern Pharmaceutical Synthesis.
  • ChemicalBook. 4-CHLORO-1-BENZOTHIOPHENE-2-CARBOXYLIC ACID | 23967-57-9.
  • ResearchGate. Synthesis of 4-chloro-2-(thiomorpholin-4-ylmethyl)phenol.
  • Google Patents.
  • Google Patents.
  • ChemicalBook. 4-chloro- Benzo[b]thiophene CAS#: 66490-33-3.
  • Master Organic Chemistry. Lithium Aluminum Hydride (LiAlH4)
  • PubMed.
  • ResearchGate. (PDF) Benzo[b]thiophene-2-carbaldehyde.
  • YouTube. Lithium Aluminum Hydride Reduction of Carboxylic Acids (mechanism).
  • Organic Chemistry Portal. Acid to Acid Chloride - Common Conditions.
  • MDPI. Benzo[b]thiophene-2-carbaldehyde.
  • LibreTexts. Sodium Borohydride Reduction of Benzoin.
  • ResearchGate. Reduction of Organic Compounds by Lithium Aluminum Hydride. 11. Carboxylic Acids.
  • Vertex AI Search.
  • Chemguide. reduction of carboxylic acids.

Sources

A Technical Guide to the Spectroscopic Characterization of (4-Chloro-1-benzothiophen-2-yl)methanol

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Gemini, Senior Application Scientist

Introduction

(4-Chloro-1-benzothiophen-2-yl)methanol is a substituted benzothiophene derivative. The benzothiophene scaffold is of significant interest in medicinal chemistry and materials science, appearing in the structures of drugs such as raloxifene and sertaconazole.[1] Thorough structural elucidation of novel derivatives like this compound is fundamental for research and development, ensuring compound identity and purity. This guide provides a comprehensive overview of the expected spectroscopic data for this molecule and outlines the standardized protocols for their acquisition and interpretation.

While direct experimental spectra for this specific compound are not widely published, this document leverages established principles of spectroscopic analysis and data from structurally related compounds to present a robust, predictive guide for researchers.

Chemical Profile:

Property Value Source
IUPAC Name This compound N/A
CAS Number 216575-42-7 [2]
Molecular Formula C₉H₇ClOS [2]

| Molecular Weight | 198.67 g/mol |[2] |


Figure 1:  Chemical structure of this compound with atom numbering for spectroscopic assignment.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the cornerstone of small molecule characterization. For this compound, ¹H and ¹³C NMR will provide a detailed map of the proton and carbon framework.

Predicted ¹H NMR Spectrum

The causality behind NMR chemical shifts is rooted in the local electronic environment of each nucleus. Electron-withdrawing groups, like chlorine and the sulfur heteroatom, deshield nearby nuclei, shifting their resonance signals downfield (to a higher ppm).

Expected Chemical Shifts (Referenced to TMS, in CDCl₃, 400 MHz):

Proton(s) Predicted Shift (ppm) Multiplicity Integration Rationale
H-3 ~7.20 Singlet (s) 1H Proton on the thiophene ring, adjacent to the methanol-bearing carbon. Its chemical shift is influenced by the sulfur atom and the aromatic system.
H-5 ~7.65 Doublet (d) 1H Aromatic proton ortho to the chlorine atom, expected to be the most downfield of the benzene ring protons due to deshielding. Coupled to H-6.
H-6 ~7.25 Triplet (t) or Doublet of Doublets (dd) 1H Aromatic proton meta to the chlorine, coupled to both H-5 and H-7.
H-7 ~7.35 Doublet (d) 1H Aromatic proton para to the chlorine, coupled to H-6.
-CH₂- ~4.90 Doublet (d) 2H Methylene protons adjacent to both an aromatic ring and an oxygen atom, causing a significant downfield shift. Coupled to the hydroxyl proton.

| -OH | ~2.50 | Triplet (t) | 1H | The hydroxyl proton signal is often broad and its position is concentration and solvent-dependent. It will show coupling to the adjacent CH₂ group. |

Predicted ¹³C NMR Spectrum

Expected Chemical Shifts (in CDCl₃, 100 MHz):

Carbon(s) Predicted Shift (ppm) Rationale
C-2 ~145.0 Aromatic carbon bearing the methanol group. Its shift is influenced by both the sulfur and oxygen atoms.
C-3 ~122.0 Aromatic CH carbon in the thiophene ring.
C-3a ~138.5 Quaternary carbon at the ring junction.
C-4 ~131.0 Aromatic carbon directly bonded to the electron-withdrawing chlorine atom.
C-5 ~126.0 Aromatic CH carbon ortho to the chlorine substituent.
C-6 ~124.5 Aromatic CH carbon meta to the chlorine substituent.
C-7 ~123.0 Aromatic CH carbon para to the chlorine substituent.
C-7a ~139.0 Quaternary carbon at the ring junction adjacent to the sulfur atom.

| -CH₂- | ~60.0 | Methylene carbon attached to the hydroxyl group. |

Experimental Protocol for NMR Data Acquisition

This protocol ensures high-quality, reproducible data.

  • Sample Preparation:

    • Accurately weigh 5-10 mg of this compound.

    • Dissolve the sample in ~0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal reference.

    • Transfer the solution to a clean, dry 5 mm NMR tube.

  • Instrument Setup:

    • Use a 400 MHz (or higher) NMR spectrometer.

    • Lock the spectrometer on the deuterium signal of the CDCl₃.

    • Shim the magnetic field to achieve optimal homogeneity, aiming for a narrow TMS peak shape.

  • ¹H NMR Acquisition:

    • Acquire a standard one-pulse proton spectrum.

    • Typical parameters: Spectral width of 12-15 ppm, 32k data points, 8-16 scans, relaxation delay (d1) of 2 seconds.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C spectrum.

    • Typical parameters: Spectral width of 220-240 ppm, 64k data points, 512-1024 scans, relaxation delay of 2 seconds.

  • Data Processing:

    • Apply Fourier transformation, phase correction, and baseline correction.

    • Calibrate the ¹H spectrum by setting the TMS peak to 0.00 ppm.

    • Calibrate the ¹³C spectrum by setting the central peak of the CDCl₃ triplet to 77.16 ppm.[3]

    • Integrate the ¹H signals and measure chemical shifts and coupling constants.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which is invaluable for confirming its identity.

Predicted Mass Spectrum (Electron Ionization - EI)
  • Molecular Ion (M⁺): The key feature will be a pair of peaks corresponding to the molecular ion. Due to the natural abundance of chlorine isotopes (³⁵Cl ≈ 75%, ³⁷Cl ≈ 25%), we expect to see:

    • m/z 198: Corresponding to the molecule with the ³⁵Cl isotope.

    • m/z 200: Corresponding to the molecule with the ³⁷Cl isotope.

    • The intensity ratio of the M⁺ peak at m/z 198 to the M+2 peak at m/z 200 will be approximately 3:1. This isotopic pattern is a definitive signature for a monochlorinated compound.

  • Key Fragments:

    • m/z 163: Loss of the chlorine atom ([M-Cl]⁺).

    • m/z 167: Loss of the hydroxymethyl radical ([M-CH₂OH]⁺). This would also exhibit a characteristic 3:1 isotope pattern at m/z 169.

    • m/z 139: Benzothiophene cation, resulting from the loss of both the chlorine and the methanol group.

Experimental Protocol for Mass Spectrometry
  • Sample Introduction: Introduce a dilute solution of the compound (e.g., in methanol or dichloromethane) via direct infusion or through a GC-MS system.

  • Ionization: Use Electron Ionization (EI) at 70 eV to induce fragmentation.

  • Analysis: Scan a mass range from m/z 40 to 400.

  • Validation: Ensure the mass spectrometer is properly calibrated using a known standard (e.g., perfluorotributylamine - PFTBA).

Infrared (IR) Spectroscopy

IR spectroscopy identifies the functional groups present in a molecule by measuring the absorption of infrared radiation at specific vibrational frequencies.

Predicted IR Absorption Bands
Wavenumber (cm⁻¹)IntensityVibration TypeFunctional Group
3400 - 3200Strong, BroadO-H stretchAlcohol (-OH)
3100 - 3000MediumC-H stretchAromatic C-H
2950 - 2850MediumC-H stretchAliphatic C-H (-CH₂-)
1600 - 1450Medium-StrongC=C stretchAromatic Ring
1100 - 1000StrongC-O stretchPrimary Alcohol
800 - 700StrongC-Cl stretchAryl Chloride
Experimental Protocol for IR Spectroscopy (ATR)
  • Sample Preparation: Place a small amount of the solid sample directly onto the crystal of an Attenuated Total Reflectance (ATR) accessory.

  • Data Acquisition:

    • Collect a background spectrum of the clean, empty ATR crystal.

    • Apply pressure to the sample to ensure good contact with the crystal.

    • Collect the sample spectrum over the range of 4000-400 cm⁻¹. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

  • Data Processing: The background spectrum is automatically subtracted from the sample spectrum.

Integrated Spectroscopic Analysis Workflow

A robust structural confirmation relies on the integration of data from multiple techniques. The workflow below illustrates a logical approach to characterizing this compound.

G cluster_0 Initial Analysis cluster_1 Detailed Structural Elucidation cluster_2 Confirmation MS Mass Spectrometry (Molecular Weight & Formula) H_NMR 1H NMR (Proton Framework) MS->H_NMR Confirms Mass IR IR Spectroscopy (Functional Groups) IR->H_NMR Confirms -OH C_NMR 13C NMR (Carbon Skeleton) H_NMR->C_NMR Correlates H & C Confirm Structure Confirmed: This compound H_NMR->Confirm C_NMR->Confirm Final Check

Diagram 1: Workflow for Spectroscopic Characterization.

Conclusion

The comprehensive spectroscopic analysis outlined in this guide provides a robust framework for the unequivocal identification and characterization of this compound. By combining Mass Spectrometry to confirm molecular weight and the presence of chlorine, IR spectroscopy to identify key functional groups, and detailed ¹H and ¹³C NMR to map the precise atomic connectivity, researchers can confidently verify the structure of this and related benzothiophene derivatives. The provided protocols represent best practices in the field, ensuring data quality and reproducibility.

References

  • The Royal Society of Chemistry. (2016). Supporting Information. Retrieved from [Link]

  • Babij, N. R., McCusker, E. O., Whiteker, G. T., et al. (2016). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. Organic Process Research & Development, 20(4), 661–667. Retrieved from [Link]

  • Fulmer, G. R., Miller, A. J. M., Sherden, N. H., et al. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics, 29(9), 2176–2179. Retrieved from [Link]

  • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515. Retrieved from [Link]

  • Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy (5th ed.). Cengage Learning.
  • Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds (8th ed.). Wiley.

Sources

An In-depth Technical Guide to the Mass Spectrometry of (4-Chloro-1-benzothiophen-2-yl)methanol

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Gemini, Senior Application Scientist

Introduction: Contextualizing the Analyte

(4-Chloro-1-benzothiophen-2-yl)methanol is a substituted benzothiophene, a heterocyclic aromatic scaffold of significant interest in medicinal chemistry and drug development. The benzothiophene core is present in a range of pharmaceuticals, including the selective estrogen receptor modulator raloxifene and the antifungal agent sertaconazole.[1] As research into novel benzothiophene-based drug candidates continues, the ability to perform robust and unambiguous structural characterization is paramount. Mass spectrometry (MS) stands as a cornerstone analytical technique for this purpose, offering unparalleled sensitivity and structural insight.[2]

This guide provides a comprehensive technical overview of the mass spectrometric analysis of this compound. Moving beyond a simple recitation of methods, we will explore the causality behind experimental design, from the strategic selection of ionization techniques to the logical interpretation of fragmentation patterns. The presence of a chlorinated aromatic ring, a sulfur heterocycle, and a primary alcohol functional group creates a unique fragmentation landscape. Understanding this landscape is essential for researchers aiming to identify this molecule, characterize its metabolites, or analyze its purity in complex matrices.

Foundational Molecular Properties and Isotopic Signature

Before any analysis, a thorough understanding of the analyte's fundamental properties is critical. This knowledge informs expected mass-to-charge ratios (m/z) and provides a crucial validation tool through isotopic pattern matching.

PropertyValueSource
CAS Number 216575-42-7[3][4]
Molecular Formula C₉H₇ClOS[3]
Average Molecular Weight 198.67 g/mol [3]
Monoisotopic Mass 197.9906 Da[5]

A key feature of this compound is the presence of a chlorine atom. Chlorine has two stable isotopes, ³⁵Cl and ³⁷Cl, with natural abundances of approximately 75.8% and 24.2%, respectively. This results in a characteristic isotopic pattern for any chlorine-containing ion, where a peak appears at M (containing ³⁵Cl) and another at M+2 (containing ³⁷Cl) with a relative intensity ratio of roughly 3:1.[6] This signature is a powerful diagnostic tool for confirming the presence of chlorine in the molecular ion and its subsequent fragments.

IonIsotope CompositionTheoretical m/zExpected Relative Abundance
MC₉H₇³⁵ClOS197.9906100%
M+1Primarily ¹³C198.9939~9.8%
M+2C₉H₇³⁷ClOS199.9877~32.0%
M+3¹³C and ³⁷Cl200.9911~3.1%

Strategic Selection of Ionization Technique

The choice of ionization method is the most critical decision in a mass spectrometry experiment. It dictates the type of information obtained and should be directly aligned with the analytical goal. For a small molecule like this compound, the primary choices are Electron Ionization (EI) and Electrospray Ionization (ESI).[2]

G cluster_input Analytical Goal cluster_methods Ionization Method Selection cluster_output Primary Output Goal What information is required? EI Electron Ionization (EI) Goal->EI  Detailed Structural  Information Needed ESI Electrospray Ionization (ESI) Goal->ESI  Molecular Weight or  Concentration Needed Struct Structural Elucidation (Fragmentation Pattern) EI->Struct MW_Quant Molecular Weight Confirmation & Quantitation ESI->MW_Quant G cluster_frags M M⁺˙ (m/z 198/200) C₉H₇ClOS⁺˙ F1 [M-CH₂OH]⁺ (m/z 167/169) C₈H₄ClS⁺ M->F1 - •CH₂OH (31 u) F2 [M-H₂O]⁺˙ (m/z 180/182) C₉H₅ClS⁺˙ M->F2 - H₂O (18 u) F3 [M-Cl]⁺ (m/z 163) C₉H₇OS⁺ M->F3 - •Cl (35 u) F4 [M-HCl]⁺˙ (m/z 162) C₉H₆OS⁺˙ M->F4 - HCl (36 u) G cluster_frags MH [M+H]⁺ (m/z 199/201) C₉H₈ClOS⁺ F1 [M+H-H₂O]⁺ (m/z 181/183) C₉H₆ClS⁺ MH->F1 - H₂O (18 u)

Sources

A Comprehensive Technical Guide to the Physical and Chemical Properties of Chlorinated Benzothiophenes

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

The benzothiophene scaffold is a cornerstone in medicinal chemistry, forming the structural basis of numerous pharmaceuticals. The strategic introduction of chlorine atoms onto this privileged heterocyclic system gives rise to chlorinated benzothiophenes, a class of molecules with fine-tuned physicochemical properties and potentially enhanced pharmacological profiles. This in-depth guide provides a technical exploration of the core physical and chemical characteristics of these compounds, offering critical insights for their effective application in drug discovery and development.

The Physicochemical Landscape of Chlorinated Benzothiophenes

The addition of chlorine to the benzothiophene core imparts significant changes to its electronic and steric nature, thereby influencing a range of properties crucial for drug efficacy and development.

Melting and Boiling Points

The melting and boiling points of chlorinated benzothiophenes are directly influenced by the number and placement of chlorine substituents. Generally, an increase in chlorination leads to higher melting and boiling points due to increased molecular weight and enhanced intermolecular van der Waals forces. However, the substitution pattern is a key determinant; symmetrical substitution can result in more efficient crystal lattice packing, leading to a notable increase in the melting point.

Table 1: Physical Properties of Selected Chlorinated Benzothiophenes

CompoundMolecular FormulaMolecular Weight ( g/mol )Melting Point (°C)Boiling Point (°C)
2-ChlorobenzothiopheneC₈H₅ClS168.6433-35115-117 (at 10 mmHg)
3-ChlorobenzothiopheneC₈H₅ClS168.6429-31110-112 (at 10 mmHg)
2,3-DichlorobenzothiopheneC₈H₄Cl₂S203.0974-76Not Available
2,3,7-TrichlorobenzothiopheneC₈H₃Cl₃S237.53114-116Not Available
3-Chloro-2-phenyl-1-benzothiopheneC₁₄H₉ClS244.7473-75Not Available

Data compiled from various chemical suppliers and literature. Actual values may vary based on experimental conditions.

Solubility and Lipophilicity (logP)

Chlorine atoms are inherently hydrophobic, and their incorporation into the benzothiophene structure typically decreases aqueous solubility while increasing lipophilicity. This is quantitatively expressed by the partition coefficient (logP), a critical parameter in drug design that governs a molecule's absorption, distribution, metabolism, and excretion (ADME) profile. A higher logP value generally correlates with enhanced membrane permeability but can also lead to increased protein binding and reduced bioavailability if not carefully balanced. For ionizable compounds, the distribution coefficient (logD) is a more relevant descriptor as it accounts for pH-dependent solubility.[1]

Spectroscopic Characterization

The structural elucidation of chlorinated benzothiophenes is heavily reliant on a suite of spectroscopic techniques.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are indispensable for confirming the substitution pattern of chlorine on the benzothiophene ring. The electron-withdrawing nature of chlorine deshields adjacent protons and carbons, leading to downfield shifts in their respective spectra. The magnitude of this shift can provide clues to the chlorine's position. Two-dimensional NMR techniques, such as COSY and HMBC, are crucial for unambiguously assigning complex substitution patterns.

  • Mass Spectrometry (MS): Mass spectrometry provides the molecular weight and the characteristic isotopic pattern of chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio), which is a definitive feature in the mass spectra of these compounds.[2] The fragmentation patterns can also offer structural insights. For instance, in the mass spectrum of 2-chlorothiophene, the most abundant fragment ion is the HCS⁺ radical cation.[3]

  • Infrared (IR) Spectroscopy: IR spectroscopy is useful for identifying the characteristic vibrations of the benzothiophene ring system and the carbon-chlorine (C-Cl) bonds.

Chemical Reactivity and Synthetic Utility

The chemical behavior of chlorinated benzothiophenes is dictated by the interplay between the electron-rich thiophene ring and the fused benzene ring, with the chlorine substituents exerting significant electronic and steric influences.

Electrophilic Aromatic Substitution

The benzothiophene nucleus is susceptible to electrophilic attack. The chlorine atom is a deactivating group due to its inductive electron withdrawal, yet it is an ortho-, para-director for subsequent electrophilic substitution on the benzene ring. The thiophene ring is generally more reactive towards electrophiles than the benzene ring. The regioselectivity of these reactions is governed by the stability of the resulting carbocation intermediates (Wheland intermediates).[4][5] For instance, C3-chlorination of C2-substituted benzothiophenes can be achieved using sodium hypochlorite.[6]

Metal-Catalyzed Cross-Coupling Reactions

The carbon-chlorine bonds in chlorinated benzothiophenes serve as valuable handles for the construction of more complex molecules through metal-catalyzed cross-coupling reactions. Techniques such as Suzuki and Stille couplings are powerful methods for forming new carbon-carbon bonds, enabling the introduction of a diverse array of functional groups. This synthetic versatility is a key reason for the utility of chlorinated benzothiophenes as pharmaceutical intermediates. For example, a C3-chloro derivative of a benzothiophene can be coupled with phenylboronic acid under Suzuki-Miyaura conditions.[6]

Suzuki_Coupling cluster_reactants Reactants cluster_catalyst Catalytic Cycle cluster_products Products A Chlorinated Benzothiophene C Palladium(0) Catalyst A->C Oxidative Addition B Boronic Acid or Ester B->C Transmetalation D Coupled Benzothiophene C->D Reductive Elimination E Byproducts C->E

Figure 1: Generalized Suzuki-Miyaura cross-coupling of a chlorinated benzothiophene.

Experimental Protocols for Characterization

Rigorous characterization is essential for the successful application of chlorinated benzothiophenes in research and development.

Purity Assessment by High-Performance Liquid Chromatography (HPLC)
  • System Preparation: Equilibrate a reverse-phase C18 HPLC column with a suitable mobile phase, typically a gradient of acetonitrile and water containing 0.1% trifluoroacetic acid (TFA) to ensure sharp peak shapes.

  • Sample Preparation: Accurately prepare a stock solution of the chlorinated benzothiophene in a compatible solvent (e.g., acetonitrile) at a concentration of approximately 1 mg/mL. Further dilute as necessary for analysis.

  • Injection and Elution: Inject a defined volume (e.g., 10 µL) of the sample solution onto the column. Elute the sample using a programmed gradient, for example, starting with a higher aqueous composition and ramping up to a higher organic composition to elute compounds of increasing hydrophobicity.

  • Detection and Quantification: Monitor the column effluent using a UV detector at a wavelength where the analyte exhibits strong absorbance (e.g., 254 nm). The purity is determined by the relative area of the main peak compared to the total area of all observed peaks.

Structural Verification by NMR Spectroscopy
  • Sample Preparation: Dissolve 5-10 mg of the chlorinated benzothiophene in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a 5 mm NMR tube.

  • ¹H NMR Acquisition: Acquire a standard one-dimensional ¹H NMR spectrum. Key parameters to optimize include the number of scans for adequate signal-to-noise and the relaxation delay.

  • ¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C NMR spectrum. A larger number of scans is typically required due to the lower natural abundance of the ¹³C isotope.

  • 2D NMR for Complex Structures: For molecules with complex or overlapping proton signals, acquire 2D NMR spectra such as COSY (Correlation Spectroscopy) to identify proton-proton couplings and HSQC/HMBC (Heteronuclear Single Quantum Coherence/Heteronuclear Multiple Bond Correlation) to establish one-bond and multiple-bond correlations between protons and carbons, respectively.

  • Data Interpretation: Analyze the chemical shifts, coupling constants, and integration of the signals to confirm the expected structure and isomeric purity.

HPLC_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_results Results A Prepare Mobile Phase and Sample Solution B Equilibrate HPLC System A->B C Inject Sample B->C D Elute with Gradient C->D E Detect with UV D->E F Integrate Peak Areas E->F G Determine Purity F->G

Figure 2: A typical workflow for purity determination by HPLC.

The Role of Chlorinated Benzothiophenes in Drug Development

Chlorinated benzothiophenes are valuable building blocks in the synthesis of novel therapeutic agents. The chlorine atom can serve as a reactive handle for further molecular elaboration or can be retained in the final drug structure to modulate its pharmacological properties.

A prime example of the utility of this class of compounds is the use of 4-chloro-1-benzothiophene as a key intermediate in the synthesis of Brexpiprazole , an atypical antipsychotic medication. The specific placement of the chlorine atom in this precursor is critical for the subsequent synthetic transformations that lead to the final, complex drug molecule.

The strategic incorporation of chlorine into a benzothiophene-based drug candidate can offer several advantages:

  • Enhanced Potency: The electronic properties of chlorine can influence the binding affinity of the molecule to its biological target.

  • Improved Metabolic Stability: Chlorine atoms can be introduced to block sites of metabolism, thereby increasing the in vivo half-life of the drug. The biotransformation of chlorinated aromatic compounds can involve hydroxylation, dechlorination, and other pathways.[7][8]

  • Modulation of ADME Properties: As previously discussed, the lipophilicity and solubility of a drug candidate are critical for its overall pharmacokinetic profile, and chlorination provides a means to fine-tune these parameters.

Conclusion

Chlorinated benzothiophenes are a versatile and valuable class of compounds for medicinal chemists and drug development professionals. A thorough understanding of their physical properties, chemical reactivity, and the impact of chlorination on their biological behavior is paramount for their successful application. This guide provides a foundational understanding of these key aspects, empowering researchers to leverage the unique characteristics of chlorinated benzothiophenes in the design and synthesis of the next generation of therapeutic agents.

References

  • Oppenheimer, V. C., Le, P., Tran, C., Wang, H., & Resendiz, M. J. E. (2024). C3-Chlorination of C2-substituted benzo[b]thiophene derivatives in the presence of sodium hypochlorite. RSC Advances, 14(1), 1-10.
  • Mass Spectrometry Part 3- Fragmentation in Alkyl Halides. (2023, January 25). YouTube. Retrieved January 23, 2026, from [Link]

  • 1H and 13C NMR spectra of 3-S-Alkyl-N-Phenyl 1,4-phenylenediamines and their cyclization products, 2H-1,4-benzothiazin-3(4H)-o. (n.d.). CORE. Retrieved January 23, 2026, from [Link]

  • Fathalla, W., Čajan, M., & Pazdera, P. (2001). 1H NMR and 13C NMR chemical shifts for the SCH2 group of the S-alkylated derivatives 4b-l. ResearchGate. Retrieved January 23, 2026, from [Link]

  • Clark, J. (n.d.). mass spectra - fragmentation patterns. Chemguide. Retrieved January 23, 2026, from [Link]

  • Mass Spectrometry - Fragmentation Patterns. (2023, August 29). Chemistry LibreTexts. Retrieved January 23, 2026, from [Link]

  • Dimov, D., Zlatkov, A., & Pencheva, I. (2023). A Complete 1H and 13C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. Molecules, 28(1), 1-10.
  • Kumar, S., & Singh, P. (2019). Ground-state dissociation pathways for the molecular cation of 2-chlorothiophene: A time-of-flight mass spectrometry and computational study. Journal of Mass Spectrometry, 54(10), 831-840.
  • Brezinski, M. M., & Ess, D. H. (2021). High Site Selectivity in Electrophilic Aromatic Substitutions: Mechanism of C–H Thianthrenation. Journal of the American Chemical Society, 143(39), 16046-16059.
  • 3-chloro-2-phenyl-1-benzothiophene. (n.d.). ChemSynthesis. Retrieved January 23, 2026, from [Link]

  • Cubero Herrera, L., Ramaley, L., & Grossert, J. S. (2009). Fragmentation Pathways of Some Benzothiophene Radical Cations Formed by Atmospheric Pressure Chemical Ionisation. Rapid Communications in Mass Spectrometry, 23(5), 571-579.
  • 3-Methylthiophene. (n.d.). Wikipedia. Retrieved January 23, 2026, from [Link]

  • 2,3-dichloro-1-benzothiophene. (n.d.). ChemSynthesis. Retrieved January 23, 2026, from [Link]

  • Clark, J. (n.d.). C6H5Cl mass spectrum of chlorobenzene. Doc Brown's Chemistry. Retrieved January 23, 2026, from [Link]

  • 15.2: Regioselectivity in Electrophilic Aromatic Substitution. (2023, January 4). Chemistry LibreTexts. Retrieved January 23, 2026, from [Link]

  • Zhang, H., Li, Y., & Wang, Y. (2022).
  • 2-Methylthiophene. (n.d.). Wikipedia. Retrieved January 23, 2026, from [Link]

  • Leo, A. (2011). How medicinal chemists learned about log P. Journal of Computer-Aided Molecular Design, 25(8), 739-746.
  • Darnerud, P. O. (2023). Chlorinated paraffin metabolism and its importance for understanding CP toxicity. Environmental Science and Pollution Research, 30(55), 116843-116848.
  • Thiophene. (n.d.). PubChem. Retrieved January 23, 2026, from [Link]

  • Brezinski, M. M., & Ess, D. H. (2021). High Site Selectivity in Electrophilic Aromatic Substitutions: Mechanism of C–H Thianthrenation. Journal of the American Chemical Society, 143(39), 16046-16059.
  • 13C NMR Chemical Shift. (n.d.). Oregon State University. Retrieved January 23, 2026, from [Link]

  • Annweiler, E., Michaelis, W., & Meckenstock, R. U. (2002). Anaerobic Cometabolic Conversion of Benzothiophene by a Sulfate-Reducing Enrichment Culture and in a Tar-Oil-Contaminated Aquifer. Applied and Environmental Microbiology, 68(10), 5077-5083.
  • 2-Methylthiophene. (n.d.). PubChem. Retrieved January 23, 2026, from [Link]

  • van der Veen, I., Smedes, F., & de Boer, J. (2021). Congener-specific partition properties of chlorinated paraffins evaluated with COSMOtherm and gas chromatographic retention indices. Scientific Reports, 11(1), 1-11.
  • benzothiophene. (n.d.). ChemBK. Retrieved January 23, 2026, from [Link]

  • Thottumkara, A. P., Kurokawa, T., & Du Bois, J. (2013).
  • El-Dean, A. M. K., Geies, A. A., & Badr, M. Z. A. (2003).
  • Abraham, R. J., & Reid, M. (2006). 1H chemical shifts in NMR. Part 24-proton chemical shifts in some gem-difunctional compounds: 3-endo. Magnetic Resonance in Chemistry, 44(6), 576-584.
  • Janssen, D. B., van der Ploeg, J. R., & Pries, F. (2001). Formation and detoxification of reactive intermediates in the metabolism of chlorinated ethenes. Trends in Biotechnology, 19(1), 21-28.
  • Interpreting C-13 NMR Spectra. (2023, January 29). Chemistry LibreTexts. Retrieved January 23, 2026, from [Link]

  • The values for proton and C-13 chemical shifts given below are typical approximate ranges only. (n.d.). Retrieved January 23, 2026, from [Link]

Sources

The Emerging Therapeutic Potential of Benzothiophene Methanol Derivatives: A Technical Review

Author: BenchChem Technical Support Team. Date: February 2026

For Distribution To: Researchers, Medicinal Chemists, and Drug Development Professionals

Executive Summary

The benzothiophene scaffold is a privileged heterocyclic motif in medicinal chemistry, serving as the core of several FDA-approved drugs.[1] Its structural similarity to indole allows it to act as a bioisostere, while its unique physicochemical properties offer distinct advantages in drug design. This technical guide provides a comprehensive literature review of a specific, yet underexplored subclass: benzothiophene methanol derivatives. While direct research on this subclass is nascent, this paper will synthesize data from closely related analogues to build a predictive framework for their synthesis, biological activity, and structure-activity relationships (SAR). We will focus primarily on their potential as novel anticancer agents, with a detailed exploration of tubulin polymerization inhibition as a likely mechanism of action.

The Benzothiophene Core: A Foundation for Drug Discovery

The benzo[b]thiophene ring system, an isosteric analogue of indole, is a cornerstone in the development of therapeutic agents.[1] Its presence in pharmaceuticals like the selective estrogen receptor modulator Raloxifene and the antifungal Sertaconazole underscores its clinical significance.[1] The scaffold's rigid, planar structure and the presence of a sulfur heteroatom provide a unique electronic and steric profile that facilitates interactions with a wide array of biological targets.[2] This has led to the discovery of benzothiophene derivatives with a broad spectrum of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and anticonvulsant properties.[3] This guide will specifically focus on derivatives bearing a hydroxymethyl (methanol) group, a functional moiety known to participate in hydrogen bonding and serve as a key pharmacophoric element. Benzo[b]thiophene-2-methanol, for instance, is recognized as a versatile building block for creating more complex molecules with potential therapeutic applications, including anticancer and anti-inflammatory agents.[4]

Synthetic Pathways to Benzothiophene Methanol Derivatives

The synthesis of benzothiophene methanol derivatives is most logically achieved through the reduction of a corresponding benzothiophene carboxaldehyde or a carboxylic acid ester. The aldehyde precursor, in particular, serves as a key intermediate.

Synthesis of the Precursor: Benzo[b]thiophene-2-carbaldehyde

A direct and efficient synthesis of benzo[b]thiophene-2-carbaldehyde has been reported, providing a readily accessible starting material.[5][6] This one-pot method involves the reaction of methylthiobenzene with butyllithium (BuLi) and N,N-dimethylformamide (DMF).[5] This approach is advantageous due to the use of inexpensive, commercially available starting materials and provides the aldehyde in high yield.[5]

The general workflow for the synthesis of the key aldehyde precursor and its subsequent reduction is outlined below.

G cluster_0 Step 1: Aldehyde Precursor Synthesis cluster_1 Step 2: Reduction to Alcohol A Methylthiobenzene B BuLi / TMEDA A->B C DMF (Formylation) B->C D Benzo[b]thiophene-2-carbaldehyde C->D E Benzo[b]thiophene-2-carbaldehyde F Reducing Agent (e.g., NaBH4) E->F H (Benzo[b]thiophen-2-yl)methanol F->H G Protic Solvent (e.g., Methanol) G->F

Caption: General Synthetic Workflow for Benzothiophene Methanol.

Reduction to (Benzo[b]thiophen-2-yl)methanol

The conversion of an aldehyde to a primary alcohol is a fundamental transformation in organic synthesis. Standard reducing agents like sodium borohydride (NaBH₄) and lithium aluminium hydride (LiAlH₄) are highly effective for this purpose.[7][8] NaBH₄ is a milder reagent and is typically preferred for its safety and compatibility with protic solvents like methanol or ethanol, which also serve as the proton source for the final alcohol product.[7][9] LiAlH₄ is a much stronger reducing agent and, while also effective, requires anhydrous conditions and a separate aqueous workup step.[7][8]

Detailed Experimental Protocol: NaBH₄ Reduction

The following protocol is a representative, self-validating procedure for the synthesis of (benzo[b]thiophen-2-yl)methanol from its corresponding aldehyde.

Protocol: Synthesis of (Benzo[b]thiophen-2-yl)methanol

  • Dissolution: Dissolve benzo[b]thiophene-2-carbaldehyde (1.0 eq) in anhydrous methanol in a round-bottom flask equipped with a magnetic stirrer. Stir the solution at room temperature until the aldehyde is fully dissolved.

  • Cooling: Place the flask in an ice bath and allow the solution to cool to 0-5 °C. This is a critical step to control the exothermic nature of the reduction and prevent potential side reactions.

  • Addition of Reducing Agent: Slowly add sodium borohydride (NaBH₄, 1.1 eq) to the cooled solution in small portions over 15-20 minutes. Monitor the reaction for gas evolution (hydrogen). The rate of addition should be controlled to maintain the temperature below 10 °C.

  • Reaction Monitoring: After the addition is complete, allow the reaction mixture to stir at 0-5 °C for 30 minutes, then remove the ice bath and let it stir at room temperature for an additional 1-2 hours. Progress can be monitored by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., 30% Ethyl Acetate in Hexane), visualizing with a UV lamp until the starting aldehyde spot has disappeared.

  • Quenching: Once the reaction is complete, cool the flask in an ice bath again and cautiously quench the excess NaBH₄ by the slow, dropwise addition of 1M hydrochloric acid (HCl) until the gas evolution ceases and the pH is neutral to slightly acidic.

  • Extraction: Remove the methanol under reduced pressure using a rotary evaporator. To the remaining aqueous residue, add ethyl acetate and transfer the mixture to a separatory funnel. Extract the aqueous layer two more times with ethyl acetate.

  • Washing and Drying: Combine the organic extracts and wash sequentially with saturated sodium bicarbonate solution and brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: Purify the crude solid by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexane) to afford the pure (benzo[b]thiophen-2-yl)methanol. Characterization should be performed using ¹H NMR, ¹³C NMR, and mass spectrometry to confirm the structure and purity.

Therapeutic Applications as Anticancer Agents

While the biological activity of simple benzothiophene methanol derivatives is not extensively documented, the anticancer properties of structurally similar 2-substituted benzothiophenes and their bioisosteres (benzothiazoles) are well-established, providing a strong rationale for their investigation.[2][10][11]

Mechanism of Action: Tubulin Polymerization Inhibition

A prominent mechanism of action for many heterocyclic anticancer agents is the disruption of microtubule dynamics.[10][12] Microtubules are essential components of the cytoskeleton, playing a critical role in cell division by forming the mitotic spindle.[13] Small molecules that inhibit the polymerization of α- and β-tubulin heterodimers into microtubules can arrest the cell cycle in the G2/M phase, leading to apoptosis.[3]

Several classes of benzothiophene and arylthioindole derivatives have been identified as potent inhibitors of tubulin polymerization, often binding to the colchicine site on β-tubulin.[12][14] It is highly plausible that benzothiophene methanol derivatives could also engage this target. The hydroxymethyl group could form key hydrogen bond interactions within the binding pocket, enhancing affinity and potency.

A α/β-Tubulin Heterodimers B Microtubule Polymerization A->B C Mitotic Spindle Formation B->C G Inhibition of Polymerization D Cell Division (Mitosis) C->D E Normal Cell Proliferation D->E F Benzothiophene Methanol Derivative F->G H Mitotic Arrest (G2/M Phase) G->H I Apoptosis (Cell Death) H->I J Anticancer Effect I->J

Caption: Proposed Mechanism: Tubulin Polymerization Inhibition.

Inferred Structure-Activity Relationships (SAR)

Based on studies of related benzofuran, arylthioindole, and benzothiazole derivatives, we can infer a preliminary SAR for benzothiophene methanols as potential tubulin inhibitors.[12][14]

  • Position of the Methanol Group: The substitution pattern on the benzothiophene ring is critical. Most known tubulin inhibitors in this class feature substitution at the 2- or 3-position.

  • Aromatic Ring Substituents: The nature and position of substituents on the benzo ring of the benzothiophene core significantly modulate activity. Electron-donating groups (e.g., methoxy, ethoxy) or specific electron-withdrawing groups (e.g., halogens) can enhance potency, likely by influencing electronic properties and interactions within the colchicine binding site.[12]

  • The Hydroxymethyl Moiety: The -CH₂OH group is crucial. It can act as a hydrogen bond donor and acceptor. Esterification or etherification of this group would likely alter the binding mode and could either increase or decrease activity, representing a key point for future chemical exploration.

The table below summarizes hypothetical SAR trends based on data from analogous benzofuran tubulin inhibitors.[12]

Derivative PositionSubstituent (R)Relative Anticancer ActivityRationale for Activity Change
6-position-H (unsubstituted)BaselineReference compound.
6-position-OCH₃ (Methoxy)IncreasedElectron-donating group may enhance binding affinity.
6-position-Cl (Chloro)IncreasedHalogen may form specific interactions in the binding pocket.
2-position-CH₂OHPredicted High Potential for strong H-bonding at colchicine site.
2-position-CH₂OAc (Acetate)VariableIncreased lipophilicity may improve cell permeability, but steric bulk could hinder binding.
3-position-CH₃ (Methyl)IncreasedSmall alkyl groups can enhance potency by filling hydrophobic pockets.

Future Perspectives and Conclusion

Benzothiophene methanol derivatives represent a promising, yet largely untapped, area for anticancer drug discovery. The synthetic routes to these compounds are straightforward, relying on established chemical transformations. Based on robust evidence from closely related heterocyclic systems, there is a strong scientific premise to hypothesize that these derivatives will function as inhibitors of tubulin polymerization, a clinically validated anticancer strategy.

Future work should focus on the systematic synthesis and biological evaluation of a library of benzothiophene methanol derivatives with diverse substitution patterns on the aromatic ring. Key investigations should include:

  • In Vitro Cytotoxicity Screening: Evaluation against a panel of human cancer cell lines to determine potency and selectivity.

  • Mechanism of Action Studies: Direct assessment of tubulin polymerization inhibition, cell cycle analysis to confirm G2/M arrest, and apoptosis assays.

  • Computational Modeling: Docking studies to predict and rationalize the binding mode at the colchicine site of tubulin.

This systematic approach will be crucial to validate the therapeutic potential of this scaffold and to develop a comprehensive structure-activity relationship that can guide the design of next-generation anticancer agents.

References

  • Irfan, A., et al. (2019). Benzothiazole derivatives as anticancer agents. FLORE. Available at: [Link]

  • Isothiocyanates as Tubulin Polymerization Inhibitors—Synthesis and Structure–Activity Relationship Studies. (2022). MDPI. Available at: [Link]

  • LibreTexts. (2020). 19.3: Reductions using NaBH4, LiAlH4. Chemistry LibreTexts. Available at: [Link]

  • Mancuso, R., & Gabriele, B. (2014). Benzo[b]thiophene-2-carbaldehyde. ResearchGate. Available at: [Link]

  • Synthesis of 2-Substituted Benzothiazole Derivatives and Their In Vitro Anticancer Effects and Antioxidant Activities Against Pancreatic Cancer Cells. (2017). ResearchGate. Available at: [Link]

  • Lumen Learning. (n.d.). 19.3. Reductions using NaBH4, LiAlH4. Organic Chemistry II. Available at: [Link]

  • Design, synthesis and structure-activity relationship of 2-(3',4',5'-trimethoxybenzoyl)-benzo[b]furan derivatives as a novel class of inhibitors of tubulin polymerization. (2009). PubMed. Available at: [Link]

  • Hetero-Type Benzannulation Leading to Substituted Benzothio-Phenes. (2021). PMC. Available at: [Link]

  • Anticancer and Anti-Inflammatory Effects of Benzothiazole Derivatives Targeting NF-κB/COX-2/iNOS in a Hepatocellular Carcinoma Cell Line. (2022). National Institutes of Health (NIH). Available at: [Link]

  • Wikipedia. (n.d.). Benzothiophene. Wikipedia. Available at: [Link]

  • Leah4sci. (2014). NaBH4 and LiAlH4 Reduction Mechanism Made Easy! | Organic Chemistry. YouTube. Available at: [Link]

  • SYNTHESIS OF SOME 2-SUBSTITUTED BENZOTHIAZOLE DERIVATIVES AND EVALUATION OF THEIR ANTICANCER AND ANTI-MICROBIAL ACTIVITIES. (2023). Journal of microbiology, biotechnology and food sciences. Available at: [Link]

  • Investigation of Apoptotic and Anticancer Effects of 2-substituted Benzothiazoles in Breast Cancer Cell Lines: EGFR Modulation and Mechanistic Insights. (2023). PubMed. Available at: [Link]

  • Stabilization of NaBH 4 in Methanol Using a Catalytic Amount of NaOMe. Reduction of Esters and Lactones at Room Temperature without Solvent-Induced Loss of Hydride. (2013). ResearchGate. Available at: [Link]

  • A Review of the Recent Developments of Molecular Hybrids Targeting Tubulin Polymerization. (2022). MDPI. Available at: [Link]

  • Structure-activity relationship studies of benzothiazole-phenyl analogs as multi-target ligands to alleviate pain without affecting normal behavior. (2021). PubMed. Available at: [Link]

  • New arylthioindoles: potent inhibitors of tubulin polymerization. 2. Structure-activity relationships and molecular modeling studies. (2006). PubMed. Available at: [Link]

  • Benzo[b]thiophene-2-carbaldehyde. (2014). MDPI. Available at: [Link]

  • New Synthesis of 3H-Benzo[b]thiophen-2-ones. (2003). ResearchGate. Available at: [Link]

Sources

Methodological & Application

Application Notes and Protocols for the Antimicrobial Screening of (4-Chloro-1-benzothiophen-2-yl)methanol

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Imperative for Novel Antimicrobial Agents

The rise of multidrug-resistant (MDR) pathogens constitutes a formidable challenge to global health. Consequently, the exploration of novel chemical scaffolds with antimicrobial potential is a critical endeavor in modern drug discovery. Benzothiophene, an aromatic heterocyclic compound, and its derivatives have emerged as a promising class of molecules, demonstrating a broad spectrum of biological activities, including antimicrobial, antifungal, and anticancer properties.[1][2] The benzothiophene nucleus is a key pharmacophore in several approved drugs, such as the antifungal agent sertaconazole and the selective estrogen receptor modulator raloxifene.[1]

This application note provides a detailed guide for the comprehensive antimicrobial screening of a specific benzothiophene derivative, (4-Chloro-1-benzothiophen-2-yl)methanol . We present a structured, field-proven workflow, from initial qualitative assessments to quantitative determination of antimicrobial potency. The protocols herein are grounded in the authoritative standards set by the Clinical and Laboratory Standards Institute (CLSI), ensuring methodological rigor and reproducibility.[3][4] This document is intended for researchers, scientists, and drug development professionals engaged in the primary evaluation of novel chemical entities for antimicrobial activity.

Physicochemical Properties of this compound

A thorough understanding of the test compound's physicochemical properties is paramount for accurate experimental design, particularly in ensuring appropriate solubility and concentration ranges for screening assays.

Table 1: Physicochemical Properties of this compound and a Related Structure

PropertyThis compound4-Chloro-1-benzothiophene
Molecular Formula C₉H₇ClOSC₈H₅ClS
Molecular Weight 198.67 g/mol 168.64 g/mol
Appearance Predicted: White to off-white solidWhite solid or light yellow liquid[5][6]
Boiling Point Not available261.5±13.0 °C at 760 mmHg[5][6]
LogP (Predicted) 2.5 - 3.0~3.5
Solubility Soluble in organic solvents (e.g., DMSO, ethanol, methanol); sparingly soluble in water.Soluble in organic solvents.

Note: Some properties for this compound are predicted based on its chemical structure and data from similar compounds, as extensive experimental data is not publicly available. It is crucial to experimentally verify these properties.

Preliminary Antimicrobial Screening: Agar Well Diffusion Method

The agar well diffusion assay is a robust and cost-effective preliminary method to qualitatively assess the antimicrobial activity of a test compound.[7][8][9] This technique relies on the diffusion of the antimicrobial agent from a well through a solidified agar medium, resulting in a zone of growth inhibition if the test microorganism is susceptible.

Rationale and Experimental Design

This initial screen provides a broad overview of the compound's spectrum of activity against a representative panel of clinically relevant microorganisms. The selection of both Gram-positive and Gram-negative bacteria, as well as a fungal species, allows for a comprehensive preliminary evaluation.

Step-by-Step Protocol
  • Preparation of Microbial Inoculum:

    • Aseptically pick 3-5 isolated colonies of the test microorganism from a fresh (18-24 hour) culture plate.

    • Suspend the colonies in sterile saline (0.85% NaCl) or Mueller-Hinton Broth (MHB).

    • Adjust the turbidity of the suspension to match the 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ colony-forming units (CFU)/mL.

  • Inoculation of Agar Plates:

    • Within 15 minutes of adjusting the inoculum, dip a sterile cotton swab into the suspension and rotate it against the side of the tube to remove excess liquid.

    • Evenly streak the swab over the entire surface of a Mueller-Hinton Agar (MHA) plate for bacteria or a Sabouraud Dextrose Agar (SDA) plate for fungi. Repeat this process two more times, rotating the plate approximately 60 degrees each time to ensure uniform coverage.

  • Well Preparation and Sample Loading:

    • Allow the inoculated plates to dry for 3-5 minutes.

    • Using a sterile cork borer (6-8 mm in diameter), aseptically punch wells into the agar.

    • Prepare a stock solution of this compound in a suitable solvent (e.g., Dimethyl Sulfoxide - DMSO) at a high concentration (e.g., 10 mg/mL).

    • Carefully pipette a fixed volume (e.g., 50-100 µL) of the test compound solution into each well.

    • As controls, load one well with the pure solvent (negative control) and another with a standard antibiotic solution (e.g., Ciprofloxacin for bacteria, Fluconazole for fungi) as a positive control.

  • Incubation:

    • Incubate the plates at 35 ± 2 °C for 18-24 hours for bacteria and at 28 ± 2 °C for 24-48 hours for fungi.

  • Data Interpretation:

    • Measure the diameter of the zone of growth inhibition (including the well diameter) in millimeters.

    • The absence of a clear zone around the well containing the solvent control confirms that the solvent has no intrinsic antimicrobial activity.

    • A clear zone of inhibition around the well with the test compound indicates antimicrobial activity. The diameter of the zone is proportional to the susceptibility of the microorganism to the compound.

Hypothetical Data Presentation

Table 2: Hypothetical Zones of Inhibition for this compound

Test MicroorganismGram Stain/TypeZone of Inhibition (mm)
Staphylococcus aureus (ATCC 25923)Gram-positive18
Bacillus subtilis (ATCC 6633)Gram-positive20
Escherichia coli (ATCC 25922)Gram-negative14
Pseudomonas aeruginosa (ATCC 27853)Gram-negative11
Candida albicans (ATCC 90028)Fungus (Yeast)16
Ciprofloxacin (10 µg/mL)Positive Control25 (vs. S. aureus)
Fluconazole (25 µg/mL)Positive Control22 (vs. C. albicans)
DMSONegative Control0

Quantitative Antimicrobial Evaluation: Broth Microdilution for Minimum Inhibitory Concentration (MIC)

Following a positive preliminary screen, a quantitative assessment is necessary to determine the lowest concentration of the compound that inhibits the visible growth of a microorganism. The broth microdilution method is the gold standard for determining the Minimum Inhibitory Concentration (MIC) and is recommended by CLSI.[3][10][11]

Rationale and Experimental Design

This method provides a precise measure of the compound's potency, which is a critical parameter in drug development. By performing serial dilutions of the compound in a 96-well microtiter plate, a range of concentrations can be tested simultaneously against a standardized microbial inoculum.

Step-by-Step Protocol
  • Preparation of the Test Compound Dilutions:

    • Prepare a stock solution of this compound in a suitable solvent at a concentration that is at least 100-fold the highest desired test concentration.

    • In a 96-well microtiter plate, add 100 µL of sterile cation-adjusted Mueller-Hinton Broth (CAMHB) to wells 2 through 12.

    • In well 1, add 200 µL of the test compound at the highest desired starting concentration (prepared in CAMHB).

    • Perform a two-fold serial dilution by transferring 100 µL from well 1 to well 2, mixing thoroughly, and then transferring 100 µL from well 2 to well 3, and so on, until well 10. Discard 100 µL from well 10.

    • Well 11 will serve as the growth control (no compound), and well 12 will be the sterility control (no compound, no inoculum).

  • Preparation and Addition of Microbial Inoculum:

    • Prepare the microbial inoculum as described in section 3.2, adjusting the turbidity to 0.5 McFarland.

    • Dilute this suspension in CAMHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well after inoculation.

    • Inoculate wells 1 through 11 with 10 µL of the diluted microbial suspension. Do not inoculate well 12.

  • Incubation:

    • Seal the plate and incubate at 35 ± 2 °C for 16-20 hours for bacteria and at 28 ± 2 °C for 24-48 hours for fungi.

  • MIC Determination:

    • The MIC is the lowest concentration of the compound at which there is no visible growth (turbidity) as observed with the naked eye.

    • The growth control (well 11) should show distinct turbidity, and the sterility control (well 12) should remain clear.

Hypothetical Data Presentation

Table 3: Hypothetical MIC Values for this compound

Test MicroorganismMIC (µg/mL)
Staphylococcus aureus (ATCC 25923)16
Bacillus subtilis (ATCC 6633)8
Escherichia coli (ATCC 25922)64
Pseudomonas aeruginosa (ATCC 27853)>128
Candida albicans (ATCC 90028)32

Determination of Minimum Bactericidal Concentration (MBC)

The MIC assay determines the concentration required for growth inhibition (bacteriostatic activity), but it does not differentiate from the concentration required to kill the microorganism (bactericidal activity). The Minimum Bactericidal Concentration (MBC) assay is a crucial follow-up to establish this distinction.[12][13]

Rationale and Experimental Design

The MBC is defined as the lowest concentration of an antimicrobial agent that results in a ≥99.9% reduction in the initial inoculum.[14] This is determined by subculturing the contents of the wells from the MIC assay that show no visible growth onto a fresh, compound-free agar medium.

Step-by-Step Protocol
  • Subculturing from MIC Plate:

    • Following the determination of the MIC, select the wells corresponding to the MIC and at least two higher concentrations that showed no visible growth.

    • Aseptically transfer a fixed volume (e.g., 10 µL) from each of these wells onto a fresh MHA or SDA plate.

    • Spread the inoculum evenly over a section of the plate.

  • Incubation:

    • Incubate the plates at the appropriate temperature and duration as described in section 3.2.

  • MBC Determination:

    • Count the number of colonies on each section of the plate.

    • The MBC is the lowest concentration of the compound that results in a colony count that is ≥99.9% lower than the initial inoculum count.

Hypothetical Data Presentation

Table 4: Hypothetical MBC Values for this compound

Test MicroorganismMIC (µg/mL)MBC (µg/mL)Interpretation
Staphylococcus aureus (ATCC 25923)1632Bactericidal
Bacillus subtilis (ATCC 6633)816Bactericidal
Escherichia coli (ATCC 25922)64>128Bacteriostatic at tested concentrations
Candida albicans (ATCC 90028)32128Fungistatic

Note: A compound is generally considered bactericidal if the MBC is no more than four times the MIC.[14]

Visualization of Experimental Workflows and Potential Mechanisms

Visual representations of experimental protocols and conceptual models of action can significantly enhance understanding and reproducibility.

Antimicrobial_Screening_Workflow cluster_qualitative Qualitative Screening cluster_quantitative Quantitative Evaluation cluster_bactericidal Bactericidal/Fungicidal Assessment A Prepare Microbial Inoculum (0.5 McFarland) B Inoculate Agar Plate (MHA/SDA) A->B C Create Wells and Add Test Compound B->C D Incubate (24-48h) C->D E Measure Zone of Inhibition (mm) D->E F Serial Dilution of Compound in 96-Well Plate E->F Positive Result G Inoculate with Standardized Microbial Suspension F->G H Incubate (16-24h) G->H I Determine MIC (Lowest concentration with no growth) H->I J Subculture from Clear Wells (MIC and above) I->J Proceed if MIC is determined K Incubate on Fresh Agar J->K L Determine MBC/MFC (≥99.9% killing) K->L

Caption: Workflow for Antimicrobial Screening.

Putative_Antifungal_Mechanism cluster_synthesis Ergosterol Biosynthesis Pathway cluster_membrane Fungal Cell Membrane Lanosterol Lanosterol Ergosterol Ergosterol Lanosterol->Ergosterol Lanosterol 14-α-demethylase Membrane_Integrity Disrupted Membrane Integrity (Increased Permeability) Ergosterol->Membrane_Integrity Leads to Test_Compound This compound Test_Compound->Ergosterol Inhibition Cell_Lysis Fungal Cell Lysis Membrane_Integrity->Cell_Lysis

Sources

Standardized Protocol for In Vitro Cytotoxicity Profiling of (4-Chloro-1-benzothiophen-2-yl)methanol Against Cancer Cell Lines

Author: BenchChem Technical Support Team. Date: February 2026

Application Note & Protocol

Introduction: The Therapeutic Potential of Benzothiophenes

The benzothiophene scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with a wide array of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[1][2][3] Several benzothiophene derivatives have been successfully developed into clinical drugs, demonstrating their therapeutic potential.[1][4] The exploration of novel substituted benzothiophenes is a critical endeavor in the discovery of next-generation anticancer agents.[5][6]

(4-Chloro-1-benzothiophen-2-yl)methanol is a novel derivative for which the cytotoxic profile has not been extensively characterized. This document provides a comprehensive, self-validating protocol for determining its in vitro cytotoxicity against a panel of human cancer cell lines. The primary method described is the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, a robust and widely adopted colorimetric method for assessing cell viability. The principle of the MTT assay relies on the conversion of the water-soluble, yellow MTT salt into insoluble, purple formazan crystals by mitochondrial dehydrogenases in metabolically active (i.e., living) cells. The amount of formazan produced is directly proportional to the number of viable cells, allowing for quantitative measurement of cytotoxicity.

This guide is designed for researchers in oncology, drug discovery, and pharmacology to produce reliable and reproducible data on the dose-dependent effects of this compound.

Experimental Design & Workflow

A logical and systematic workflow is paramount for achieving high-quality data. The overall process involves cell line selection and maintenance, preparation of the test compound, execution of the cytotoxicity assay, and subsequent data analysis to determine the half-maximal inhibitory concentration (IC50).

G cluster_prep Phase 1: Preparation cluster_exp Phase 2: Experimentation cluster_assay Phase 3: Assay & Analysis A Cell Line Selection & Maintenance C Cell Seeding in 96-Well Plates A->C B Compound Stock Solution Preparation E Treatment with Compound (Dose-Response) B->E D 24h Incubation (Adherence & Recovery) C->D D->E F 72h Incubation (Exposure) E->F G Add MTT Reagent (Incubate 2-4h) F->G H Add Solubilizer (DMSO) & Incubate G->H I Measure Absorbance (570 nm) H->I J Data Analysis: % Viability & IC50 Calculation I->J

Figure 1: High-level experimental workflow for cytotoxicity assessment.

Materials and Reagents

  • Cell Lines:

    • MCF-7 (Human breast adenocarcinoma)

    • NCI-H460 (Human non-small cell lung cancer)

    • SF-268 (Human CNS cancer, glioblastoma)

    • Rationale: Selecting cell lines from diverse tissue origins provides a broader understanding of the compound's spectrum of activity.

  • Test Compound:

    • This compound

  • Controls:

    • Doxorubicin (Positive control, known cytotoxic agent)

    • Dimethyl sulfoxide (DMSO), cell culture grade (Vehicle control)

  • Media and Reagents:

    • RPMI-1640 Medium

    • Fetal Bovine Serum (FBS), heat-inactivated

    • Penicillin-Streptomycin solution (10,000 U/mL penicillin, 10,000 µg/mL streptomycin)

    • Trypsin-EDTA (0.25%)

    • Phosphate-Buffered Saline (PBS), sterile, pH 7.4

    • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) powder

    • Iso-propanol or DMSO

  • Equipment and Consumables:

    • Humidified incubator (37°C, 5% CO2)

    • Laminar flow hood (Class II)

    • Inverted microscope

    • Microplate reader (absorbance at 570 nm)

    • 96-well flat-bottom cell culture plates, sterile

    • Serological pipettes and micropipettes

    • Sterile centrifuge tubes and microcentrifuge tubes

    • Hemocytometer or automated cell counter

Detailed Step-by-Step Protocols

Protocol 1: Cell Culture Maintenance

Standard aseptic cell culture techniques are essential for preventing contamination and ensuring cell health.[7][8]

  • Culture Environment: Maintain cell lines as monolayers in T-75 flasks in RPMI-1640 medium supplemented with 10% FBS and 1% Penicillin-Streptomycin.[5] Incubate at 37°C in a humidified atmosphere with 5% CO2.

  • Subculture (Passaging): When cells reach 80-90% confluency, perform subculture. a. Aspirate the old medium. b. Wash the cell monolayer once with 5 mL of sterile PBS. c. Add 2-3 mL of Trypsin-EDTA and incubate for 3-5 minutes at 37°C until cells detach. d. Neutralize the trypsin by adding 7-8 mL of complete growth medium. e. Transfer the cell suspension to a 15 mL centrifuge tube and centrifuge at 200 x g for 5 minutes. f. Discard the supernatant and resuspend the cell pellet in fresh medium. g. Seed a new T-75 flask at the appropriate split ratio (e.g., 1:5 to 1:10).

Protocol 2: Preparation of Test Compound Solutions
  • Stock Solution (10 mM): Prepare a 10 mM stock solution of this compound in 100% DMSO.

    • Causality: DMSO is a common solvent for organic compounds. Preparing a high-concentration stock allows for minimal final DMSO concentration in the culture wells, reducing solvent-induced cytotoxicity.[5]

  • Working Solutions: Perform serial dilutions of the stock solution in complete growth medium to create a range of working concentrations (e.g., 0.1, 1, 10, 50, 100 µM). Prepare enough volume for triplicate wells.

  • Controls:

    • Positive Control: Prepare serial dilutions of Doxorubicin (e.g., 0.01 to 10 µM).

    • Vehicle Control: Prepare a dilution of DMSO in medium equivalent to the highest concentration used for the test compound (typically ≤0.5%).[5]

    • Untreated Control: Use complete growth medium only (represents 100% viability).

Protocol 3: MTT Cytotoxicity Assay
  • Cell Seeding: a. Harvest and count cells using a hemocytometer. Ensure cell viability is >95%. b. Dilute the cell suspension to a final concentration of 5 x 10⁴ cells/mL. c. Seed 100 µL of the cell suspension into each well of a 96-well plate (resulting in 5,000 cells/well).

    • Expertise: This density ensures cells are in the logarithmic growth phase during the treatment period, which is optimal for assay sensitivity.[9]

  • Incubation: Incubate the plate for 24 hours at 37°C and 5% CO2 to allow cells to attach and recover.

  • Cell Treatment: a. After 24 hours, carefully remove the medium. b. Add 100 µL of the prepared working solutions of the test compound and controls to the appropriate wells. Ensure each concentration is tested in triplicate. c. Incubate the plate for another 72 hours.[10]

  • MTT Addition and Incubation: a. After the 72-hour treatment period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.[11] b. Incubate the plate for 2-4 hours at 37°C.[9] Visually confirm the formation of purple formazan crystals using an inverted microscope.

  • Formazan Solubilization: a. Carefully aspirate the medium containing MTT from each well without disturbing the formazan crystals. b. Add 100 µL of DMSO to each well to dissolve the crystals. c. Gently agitate the plate on an orbital shaker for 15 minutes to ensure complete solubilization.

  • Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background noise.

Data Analysis and Presentation

Calculating Percentage Viability

The absorbance values are used to calculate the percentage of cell viability for each concentration relative to the untreated control.

% Viability = [(AbsTreated - AbsBlank) / (AbsControl - AbsBlank)] x 100

  • AbsTreated: Mean absorbance of triplicate wells treated with the compound.

  • AbsControl: Mean absorbance of triplicate untreated control wells.

  • AbsBlank: Mean absorbance of wells containing medium and MTT but no cells.

Determining the IC50 Value

The IC50 is the concentration of an inhibitor required to reduce the biological response by 50%.[12]

  • Plot a dose-response curve with the log of the compound concentration on the x-axis and the percentage of cell viability on the y-axis.

  • Use a non-linear regression model (four-parameter logistic fit) to analyze the data and determine the IC50 value.[13][14] Software such as GraphPad Prism is highly recommended for this analysis.[12]

Data Presentation

Summarize the calculated IC50 values in a clear, tabular format.

Cell LineCompoundIC50 (µM) ± SD
MCF-7This compound[Insert Value]
NCI-H460This compound[Insert Value]
SF-268This compound[Insert Value]
MCF-7Doxorubicin (Positive Control)[Insert Value]
NCI-H460Doxorubicin (Positive Control)[Insert Value]
SF-268Doxorubicin (Positive Control)[Insert Value]

Discussion & Hypothesized Mechanism of Action

Benzothiophene derivatives have been shown to exert their anticancer effects through various mechanisms.[15] One prominent mechanism is the interference with tubulin polymerization, leading to mitotic arrest and subsequent apoptosis.[15] Other benzothiophenes have been developed as inhibitors of key signaling pathways, such as the RhoA/ROCK pathway, which is crucial for cell migration and proliferation.[4][16]

Given the structural class of this compound, it is plausible to hypothesize that its cytotoxic activity could be mediated by inducing apoptosis. A potential pathway could involve the activation of the intrinsic apoptotic cascade.

G compound This compound stress Mitochondrial Stress compound->stress Induces bax Bax/Bak Activation stress->bax cyto Cytochrome c Release bax->cyto apaf Apaf-1 cyto->apaf cas9 Caspase-9 (Initiator) apaf->cas9 cas3 Caspase-3 (Executioner) cas9->cas3 Activates death Apoptosis / Cell Death cas3->death Executes

Figure 2: Hypothesized intrinsic apoptosis pathway induced by the test compound.

Further mechanistic studies, such as cell cycle analysis, apoptosis assays (e.g., Annexin V staining), and western blotting for key apoptotic proteins (e.g., Caspases, PARP), would be required to validate this hypothesis.

References

  • Synthesis and evaluation of a series of benzothiophene acrylonitrile analogs as anticancer agents. PMC, National Institutes of Health.[Link]

  • Dose–Response Curves and the Determination of IC50 and EC50 Values. Journal of Medicinal Chemistry, ACS Publications.[Link]

  • How to calculate IC50 for my dose response? ResearchGate.[Link]

  • Synthesis and structure elucidation of some novel thiophene and benzothiophene derivatives as cytotoxic agents. CORE.[Link]

  • Cell culture techniques for cancer research. PubMed.[Link]

  • Synthesis, in Silico Pharmaceutical Properties, Anticancer and Anti-Inflammatory Activities of Novel Benzo[b]thiophene Derivative. OICC Press.[Link]

  • MTT (Assay protocol). Protocols.io.[Link]

  • Essential Techniques of Cancer Cell Culture. Optical Imaging Core.[Link]

  • Mastering Dose Response Curves: IC50 & Nonlinear Regression in Prism. YouTube.[Link]

  • An overview of benzo[b]thiophene-based medicinal chemistry. PubMed.[Link]

  • Benzothiophene: Assorted Bioactive Effects. International Journal of Pharmaceutical Sciences.[Link]

  • Benzothiazole derivatives in the design of antitumor agents. ResearchGate.[Link]

  • MTT Cell Assay Protocol. Texas Children's Hospital.[Link]

  • Cancer Cell Culture Methods and Protocols. ResearchGate.[Link]

  • Synthesis and in vitro evaluation of benzo[b]thiophene-3-carboxylic acid 1,1-dioxide derivatives as anticancer agents targeting the RhoA/ROCK pathway. PMC, National Institutes of Health.[Link]

  • Chapter 12: Synthesis, Properties, and Biological Applic
  • Cell Viability Assays. Assay Guidance Manual, NCBI Bookshelf.[Link]

  • How Do I Estimate the IC50 and EC50? GraphPad.[Link]

  • Mastering basic techniques for cancer cell culture. YouTube.[Link]

  • An Overview of the Pharmacological Activities and Synthesis of Benzothiophene Derivatives. Bentham Science.[Link]

Sources

Application Notes & Protocols: Advancing Medicinal Chemistry with Suzuki-Miyaura Coupling of 4-Chlorobenzothiophene

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Importance of Benzothiophene Scaffolds and the Power of Suzuki-Miyaura Coupling

The benzothiophene motif is a cornerstone in medicinal chemistry and drug discovery, forming the core structure of numerous pharmacologically active agents.[1][2][3] These sulfur-containing heterocyclic compounds exhibit a wide spectrum of biological activities, including anti-inflammatory, antimicrobial, and anticancer properties.[3][4] The development of efficient and versatile synthetic routes to functionalized benzothiophenes is therefore a critical endeavor for drug development professionals. One of the most powerful methods for creating the carbon-carbon bonds necessary to build these complex molecules is the Suzuki-Miyaura cross-coupling reaction.[5][6] This palladium-catalyzed reaction offers high functional group tolerance, mild reaction conditions, and generally high yields, making it an invaluable tool in the synthetic chemist's arsenal.[7]

This application note provides a detailed guide to the Suzuki-Miyaura coupling of 4-chlorobenzothiophene precursors. We will delve into the mechanistic underpinnings of this transformation, offer a field-proven experimental protocol, and provide insights into reaction optimization and troubleshooting. The focus is on leveraging the less reactive but often more accessible chloro-substituted heterocycles, a significant challenge in cross-coupling chemistry.

Mechanistic Insights: Overcoming the Challenge of Aryl Chlorides

The Suzuki-Miyaura coupling proceeds through a well-established catalytic cycle involving a palladium catalyst.[8][9] The cycle consists of three key steps: oxidative addition, transmetalation, and reductive elimination.[5]

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-chlorine bond of the 4-chlorobenzothiophene. This is often the rate-limiting step for aryl chlorides due to the high bond dissociation energy of the C-Cl bond compared to C-Br or C-I bonds.[1] To facilitate this crucial step, the use of electron-rich and sterically bulky phosphine ligands is paramount. These ligands stabilize the electron-deficient palladium center and promote the cleavage of the strong C-Cl bond.[8]

  • Transmetalation: The organoboron reagent (e.g., a boronic acid) is activated by a base, forming a boronate species. This activated species then transfers its organic group to the palladium center, displacing the chloride. The choice of base and solvent is critical for an efficient transmetalation.[8]

  • Reductive Elimination: The two organic moieties on the palladium center couple and are eliminated, forming the desired C-C bond and regenerating the active Pd(0) catalyst, which can then re-enter the catalytic cycle.[5]

Catalytic Cycle of the Suzuki-Miyaura Reaction

Suzuki_Miyaura_Coupling cluster_catalyst Catalyst Cycle pd0 Pd(0)L₂ pd_complex Ar-Pd(II)-Cl(L)₂ (Ar = 4-Benzothienyl) pd0->pd_complex Ar-Cl oxidative_addition Oxidative Addition pd_intermediate Ar-Pd(II)-R(L)₂ pd_complex->pd_intermediate [R-B(OH)₃]⁻ transmetalation Transmetalation boronic_acid R-B(OH)₂ boronate [R-B(OH)₃]⁻ boronic_acid->boronate + OH⁻ base Base (e.g., K₃PO₄) product Ar-R (4-Arylbenzothiophene) pd_intermediate->product reductive_elimination Reductive Elimination

Figure 1: Catalytic cycle of the Suzuki-Miyaura coupling.

Experimental Protocol: Suzuki-Miyaura Coupling of 4-Chlorobenzothiophene

This protocol is based on established methodologies for the coupling of challenging heteroaryl chlorides.[3]

Materials and Reagents:
  • 4-Chlorobenzothiophene

  • Arylboronic acid (1.2 equivalents)

  • Palladium(II) acetate (Pd(OAc)₂) (2 mol%)

  • SPhos (2-(Dicyclohexylphosphino)-2',6'-dimethoxybiphenyl) (4 mol%)

  • Potassium phosphate (K₃PO₄) (2.0 equivalents)

  • Anhydrous 1,4-dioxane

  • Water (degassed)

  • Standard laboratory glassware, inert atmosphere setup (e.g., Schlenk line or glovebox), and purification supplies (silica gel, solvents for chromatography).

Reaction Setup and Procedure:
  • Preparation: To a pre-dried Schlenk flask equipped with a magnetic stir bar, add 4-chlorobenzothiophene (1.0 mmol), the arylboronic acid (1.2 mmol), and potassium phosphate (2.0 mmol).

  • Catalyst Addition: In a separate vial, weigh out palladium(II) acetate (0.02 mmol) and SPhos (0.04 mmol). Add these to the Schlenk flask.

  • Solvent Addition: Under a positive pressure of an inert gas (e.g., argon or nitrogen), add anhydrous 1,4-dioxane (e.g., 5 mL) and degassed water (e.g., 0.5 mL) to the flask.

  • Degassing: Subject the reaction mixture to three cycles of vacuum-backfill with the inert gas to ensure the removal of any dissolved oxygen.

  • Reaction: Heat the reaction mixture to 80-100 °C with vigorous stirring. Monitor the reaction progress by TLC or GC-MS. The reaction is typically complete within 12-24 hours.

  • Workup:

    • Cool the reaction mixture to room temperature.

    • Dilute with ethyl acetate and water.

    • Separate the organic layer, and extract the aqueous layer with ethyl acetate (2x).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

    • Concentrate the filtrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a hexane/ethyl acetate gradient) to afford the desired 4-arylbenzothiophene.

Optimization Workflow

Optimization_Workflow start Start: Unoptimized Reaction screen_ligands Screen Ligands (e.g., XPhos, RuPhos) start->screen_ligands screen_bases Screen Bases (e.g., Cs₂CO₃, K₂CO₃) screen_ligands->screen_bases screen_solvents Screen Solvents (e.g., Toluene, THF/H₂O) screen_bases->screen_solvents evaluate_yield Evaluate Yield & Purity screen_solvents->evaluate_yield evaluate_yield->screen_ligands Low Yield/ Side Products optimized Optimized Protocol evaluate_yield->optimized High Yield & Purity

Figure 2: Logical workflow for optimizing Suzuki-Miyaura coupling.

Troubleshooting and Key Considerations

Problem Potential Cause Suggested Solution
Low or No Conversion Inefficient oxidative addition.Use a more electron-rich and bulky ligand (e.g., XPhos, RuPhos). Ensure the palladium precursor and ligand are of high quality.
Catalyst deactivation.Ensure rigorous exclusion of oxygen from the reaction. Use degassed solvents.
Insufficiently active boronic acid.Use a stronger base (e.g., Cs₂CO₃) to promote boronate formation.
Homocoupling of Boronic Acid Reaction temperature is too high.Lower the reaction temperature.
Presence of oxygen.Improve degassing procedure.
Protodeboronation Presence of excess water or protic impurities.Use anhydrous solvents and ensure the base is dry.
Prolonged reaction time at high temperature.Monitor the reaction closely and stop it once the starting material is consumed.

Conclusion

The Suzuki-Miyaura cross-coupling of 4-chlorobenzothiophene is a highly effective method for the synthesis of diverse 4-arylbenzothiophene derivatives, which are of significant interest in drug discovery. The key to success with this challenging substrate lies in the judicious choice of a palladium catalyst system featuring a bulky, electron-rich phosphine ligand, such as SPhos, and an appropriate base like potassium phosphate. By understanding the reaction mechanism and following a systematic approach to optimization, researchers can reliably access these valuable compounds in good to excellent yields.

References

  • Chemler, S. R.; Trauner, D.; Danishefsky, S. J. The B-Alkyl Suzuki-Miyaura Cross-Coupling Reaction: Development, Mechanistic Study, and Applications in Natural Product Synthesis. Angew. Chem. Int. Ed.2001, 40, 4544–4568.
  • Miyaura, N.; Suzuki, A. Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chem. Rev.1995, 95, 2457–2483.
  • Kono, T.; Sasaki, R.; Goto, H.; Kakuno, M.; Tanabe, Y. Hetero-Type Benzannulation Leading to Substituted Benzothio-Phenes. Molecules2021 , 26, 7008. [Link]

  • Littke, A. F.; Fu, G. C. Palladium-Catalyzed Coupling Reactions of Aryl Chlorides. Angew. Chem. Int. Ed.2002, 41, 4176–4211.
  • Suzuki, A. Cross-coupling reactions of organoboranes: an easy way to construct C-C bonds. Angew. Chem. Int. Ed.2011, 50, 6722-6737.
  • Bolotova, I. A.; Kavun, A. M.; Shirinian, V. Z.; Lvov, A. G. Benzoannulation of aromatic heterocycles: advances in the 21st century. Russ. Chem. Rev.2022, 91, RCR5036.
  • An Overview of the Pharmacological Activities and Synthesis of Benzothiophene Deriv
  • The Suzuki Reaction. Myers Group, Harvard University. [Link]

  • Suzuki Coupling. Organic Chemistry Portal. [Link]

  • Suzuki-Miyaura Coupling. Chemistry LibreTexts. [Link]

  • Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs. [Link]

  • Suzuki Coupling Reaction General Mechanism and Its Use in Organic Synthesis. Int. J. Adv. Res.2017, 5, 1935-1944.
  • Suzuki-Miyaura Cross-Coupling for the Synthesis of Key Intermediates of Ketoprofen and Bifonazole Analogues. Molecules2023, 28, 7490.
  • Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. YouTube. [Link]

  • Palladium Catalyzed Suzuki-Miyaura Synthesis of 2-(4-nitrophenyl)-thiophene and 2-(4-methylphenyl)-thiophene Monomer and Dimer. YouTube. [Link]

  • Functionalization and properties investigations of benzothiophene derivatives. KTU ePubl. [Link]

  • An Overview of the Pharmacological Activities and Synthesis of Benzothiophene Derivatives. Bentham Science. [Link]

  • Suzuki-Miyaura cross-coupling of 4-chlorobenzothiophenes. ResearchGate. [Link]

  • Suzuki-Miyaura cross-coupling reaction of 4-chloroanisole with phenylboronic acid -a search for optimal catalytic conditions. ResearchGate. [Link]

  • Unexpected Formation of 4,7-Dihalobenzo[B]Thiophenes Using Ohira-Bestmann Reagent and Reactivity of The Halogen-Substituted Benzo[B]Thiophenes in Suzuki-Miyaura Coupling with Phenylboronic Acid. ResearchGate. [Link]

  • Benzoannulation of aromatic heterocycles: advances in the 21st century. ResearchGate. [Link]

  • Suzuki Miyaura Cross-Coupling Reactions of 4-Chloro Quinoline Derivatives and Studying of Biological Activity for some of Them. ResearchGate. [Link]

  • Suzuki-Miyaura Reaction of Chloroarenes Using Pd(PPh3)4 as Catalyst. ResearchGate. [Link]

  • Chapter 12: Synthesis, Properties, and Biological Applications of Benzothiophene. In Heterocyclic Compounds: A Comprehensive Review. Wiley, 2023.

Sources

Application Note & Protocol: High-Purity Isolation of (4-Chloro-1-benzothiophen-2-yl)methanol via Flash Column Chromatography

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

(4-Chloro-1-benzothiophen-2-yl)methanol is a key heterocyclic compound with significant potential in medicinal chemistry and materials science. As a functionalized benzothiophene, it serves as a valuable building block for the synthesis of more complex molecules, including pharmacologically active agents. The purity of this starting material is paramount, as impurities can lead to undesirable side reactions, compromised yields, and difficulties in the characterization of downstream products. This application note provides a detailed and robust protocol for the purification of this compound using flash column chromatography, a widely adopted technique for efficient and rapid purification of organic compounds.[1]

The protocol herein is designed for researchers, scientists, and drug development professionals, offering a comprehensive guide that not only outlines the procedural steps but also delves into the scientific rationale behind each stage of the purification process. By understanding the principles governing the separation, users can adapt and troubleshoot the methodology to suit their specific experimental context, ensuring the consistent attainment of high-purity this compound.

Physicochemical Properties and Separation Strategy

The successful purification of this compound by column chromatography hinges on the differential partitioning of the target compound and its impurities between a stationary phase and a mobile phase. The choice of these two phases is dictated by the physicochemical properties of the molecule.

This compound is a moderately polar compound due to the presence of the hydroxyl (-OH) group, while the chlorinated benzothiophene core contributes to its aromatic and somewhat nonpolar character. This amphiphilic nature allows for effective separation on a polar stationary phase, such as silica gel, using a mobile phase of intermediate polarity.

Our separation strategy employs silica gel as the stationary phase and a gradient of ethyl acetate in hexane as the mobile phase. Hexane, a nonpolar solvent, will have a low eluotropic strength, while the more polar ethyl acetate will increase the mobile phase's ability to elute the compounds from the silica gel. By carefully optimizing the ratio of these two solvents, a fine-tuned separation of the desired product from both more polar and less polar impurities can be achieved.

Materials and Reagents

Material/Reagent Grade Supplier Notes
Crude this compoundSynthesis GradeN/AThe protocol assumes the crude product is a solid or a viscous oil.
Silica GelFlash Chromatography Grade (230-400 mesh)Standard SupplierThe choice of mesh size affects the resolution and flow rate.
HexaneHPLC GradeStandard SupplierA less polar solvent for the mobile phase.
Ethyl AcetateHPLC GradeStandard SupplierA more polar solvent for the mobile phase.
DichloromethaneACS GradeStandard SupplierFor sample loading and post-column workup.
TLC PlatesSilica Gel 60 F254Standard SupplierFor monitoring the separation.
Glass Wool or CottonLaboratory GradeStandard SupplierTo plug the bottom of the chromatography column.
SandSea Sand, Washed and DriedStandard SupplierTo create a level surface at the top and bottom of the silica gel bed.

Experimental Protocol

Part 1: Thin-Layer Chromatography (TLC) for Solvent System Optimization

The first and most critical step is to determine the optimal mobile phase composition using TLC. The goal is to find a solvent system that provides a retention factor (Rf) for the desired compound in the range of 0.25-0.35.[2] This Rf value ensures that the compound will travel through the column at a suitable rate, allowing for good separation from impurities.

Procedure:

  • Prepare a stock solution of the crude this compound in a small amount of dichloromethane.

  • Prepare a series of developing chambers with different ratios of hexane and ethyl acetate (e.g., 9:1, 8:2, 7:3 hexane:ethyl acetate).

  • Spot the crude material onto separate TLC plates.

  • Develop the TLC plates in the prepared chambers.

  • Visualize the spots under a UV lamp (254 nm).

  • Calculate the Rf value for the spot corresponding to this compound in each solvent system.

  • Select the solvent system that gives an Rf value between 0.25 and 0.35 for the target compound. For a compound with a similar structure, a gradient of 2% to 10% ethyl acetate in hexanes has been shown to be effective.[3]

Part 2: Column Packing

Proper column packing is essential to avoid cracking of the silica bed and to ensure an even flow of the mobile phase, which is crucial for a good separation.

Procedure:

  • Select a glass column of an appropriate size. A general rule of thumb is to use a silica gel to crude material mass ratio of 30:1 to 100:1.

  • Place a small plug of glass wool or cotton at the bottom of the column.

  • Add a thin layer of sand (approximately 1 cm) on top of the plug.[4]

  • Prepare a slurry of the calculated amount of silica gel in the initial, less polar mobile phase (e.g., 95:5 hexane:ethyl acetate).

  • Pour the slurry into the column and gently tap the sides to ensure even packing and remove any air bubbles.

  • Open the stopcock and allow the solvent to drain until it is just above the silica gel surface. Do not let the column run dry.

  • Add another thin layer of sand (approximately 1 cm) on top of the silica gel bed to prevent disturbance during sample and eluent addition.[4]

Part 3: Sample Loading

The sample should be loaded onto the column in a concentrated band to maximize separation efficiency.

Procedure:

  • Dissolve the crude this compound in a minimal amount of dichloromethane.

  • Add a small amount of silica gel to this solution and evaporate the solvent to obtain a free-flowing powder. This is the dry loading method and is often preferred for better resolution.[5]

  • Carefully add the silica-adsorbed sample onto the top of the column.

  • Gently add a small amount of the initial mobile phase to the top of the column and allow it to elute through the sample layer.

Part 4: Elution and Fraction Collection

The elution is performed by passing the mobile phase through the column. A gradient elution, where the polarity of the mobile phase is gradually increased, is recommended for complex mixtures.

Procedure:

  • Begin the elution with the initial, less polar solvent system determined from the TLC analysis.

  • Apply gentle air pressure to the top of the column to achieve a steady flow rate.

  • Collect the eluent in fractions of appropriate volume (e.g., 10-20 mL test tubes).

  • Gradually increase the polarity of the mobile phase by increasing the percentage of ethyl acetate. A suggested gradient is to start with 5% ethyl acetate in hexane and slowly increase to 15-20% ethyl acetate.

  • Monitor the separation by spotting every few fractions on a TLC plate and developing it in the optimized solvent system.

  • Combine the fractions that contain the pure this compound.

Part 5: Product Isolation
  • Combine the pure fractions in a round-bottom flask.

  • Remove the solvent using a rotary evaporator.

  • The purified this compound will be obtained as a solid or oil.

  • Determine the yield and assess the purity using analytical techniques such as NMR, LC-MS, or melting point. A successful purification should yield the product with a purity of >98%.[6]

Workflow Diagram

Purification_Workflow cluster_prep Preparation cluster_execution Execution cluster_analysis Analysis & Isolation TLC TLC Solvent System Optimization Column_Packing Column Packing TLC->Column_Packing Determines Starting Eluent Sample_Loading Sample Loading Column_Packing->Sample_Loading Elution Elution & Fraction Collection Sample_Loading->Elution Fraction_Analysis TLC Analysis of Fractions Elution->Fraction_Analysis Fraction_Analysis->Elution Guides Gradient & Pooling Isolation Product Isolation Fraction_Analysis->Isolation Identifies Pure Fractions Purity_Check Purity & Yield Determination Isolation->Purity_Check

Caption: Workflow for the purification of this compound.

Troubleshooting

Problem Possible Cause Solution
Poor Separation Incorrect solvent system.Re-optimize the solvent system using TLC. A shallower gradient may be required.
Column overloading.Reduce the amount of crude material loaded onto the column.
Cracked Silica Bed Column packed improperly or ran dry.Ensure the column is packed as a slurry and never let the solvent level drop below the top of the silica.
Compound Elutes Too Quickly or Too Slowly Mobile phase is too polar or not polar enough.Adjust the polarity of the mobile phase. Start with a less polar eluent if the compound elutes too quickly, and vice versa.
Tailing of Spots on TLC Compound is acidic or basic.Add a small amount of acetic acid (for acidic compounds) or triethylamine (for basic compounds) to the mobile phase.

Conclusion

This application note provides a comprehensive and scientifically grounded protocol for the purification of this compound by flash column chromatography. By following the detailed steps for TLC optimization, column packing, sample loading, and elution, researchers can consistently obtain this valuable building block in high purity. The emphasis on understanding the underlying principles of the separation empowers users to adapt the protocol to their specific needs and troubleshoot any challenges that may arise, ultimately contributing to the success of their research and development endeavors.

References

  • University of Rochester. (n.d.). Chromatography: Solvent Systems For Flash Column. Department of Chemistry. Retrieved from [Link]

  • Massachusetts Institute of Technology. (n.d.). 8.9 - Flash Column Chromatography Guide. MIT OpenCourseWare. Retrieved from [Link]

  • Chemistry For Everyone. (2025, January 17). How To Choose Solvent System For Column Chromatography? [Video]. YouTube. Retrieved from [Link]

  • Still, W. C., Kahn, M., & Mitra, A. (1978). Rapid chromatographic technique for preparative separations with moderate resolution. The Journal of Organic Chemistry, 43(14), 2923–2925.
  • Dong, J., et al. (2018).
  • Merck Millipore. (n.d.). Solvent Systems for Thin-layer Chromatography of Novabiochem Products. Retrieved from [Link]

  • Chrom Tech, Inc. (2024, November 20). Flash Chromatography Explained: A Comprehensive Guide. Retrieved from [Link]

  • Organic Syntheses. (2025). Purification of Organic Compounds by Flash Column Chromatography. Retrieved from [Link]

  • University of Rochester. (n.d.). Chromatography: Solvent Systems for TLC. Department of Chemistry. Retrieved from [Link]

  • EPFL. (n.d.). Some Useful and Practical Tips for Flash Chromatography. Retrieved from [Link]

  • ChemistryViews. (2012, July 3). Tips and Tricks for the Lab: Column Choices. Retrieved from [Link]

  • Common Organic Chemistry. (n.d.). Solvent Systems for Silica Gel Column Chromatography. Retrieved from [Link]

  • University of Rochester. (n.d.). Tips & Tricks: Tips for Flash Column Chromatography. Department of Chemistry. Retrieved from [Link]

  • Chemistry For Everyone. (2013, October 21). 【4K】-- Column Chromatography (Purification) [Video]. YouTube. Retrieved from [Link]

  • ACS Publications. (2022, June 6). Base-Mediated Annulation of Electrophilic Benzothiophene with Naphthols and Phenols: Accessing Benzothiophene-Fused Heteroacenes. The Journal of Organic Chemistry. Retrieved from [Link]

  • Chemistry For Everyone. (2025, January 29). What Solvent Is Used In Thin Layer Chromatography? [Video]. YouTube. Retrieved from [Link]

  • ChemistryViews. (2012, July 3). Tips and Tricks for the Lab: Column Choices. Retrieved from [Link]

  • University of Rochester. (n.d.). Tips & Tricks: Tips for Flash Column Chromatography. Department of Chemistry. Retrieved from [Link]

  • University of Rochester. (n.d.). Tips & Tricks: Tips for Flash Column Chromatography. Department of Chemistry. Retrieved from [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Reduction of 4-chloro-1-benzothiophene-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide for Drug Development Professionals

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for the synthesis of (4-chloro-1-benzothiophen-2-yl)methanol. This guide is designed for researchers, scientists, and drug development professionals who are utilizing 4-chloro-1-benzothiophene-2-carboxylic acid as a key intermediate. The reduction of this carboxylic acid to its corresponding primary alcohol is a critical transformation, and this document provides in-depth troubleshooting advice and answers to frequently asked questions to ensure the success of your experiments.

The primary reducing agent for this conversion is Lithium Aluminum Hydride (LiAlH₄), a powerful but sensitive reagent that demands careful handling and specific reaction conditions.[1][2][3] This guide will focus on LiAlH₄-mediated reductions and address common issues that may arise.

Reaction Overview: From Carboxylic Acid to Primary Alcohol

The conversion of 4-chloro-1-benzothiophene-2-carboxylic acid to this compound is a standard reduction. The generally accepted mechanism involves several steps:

  • Deprotonation: LiAlH₄ is a strong base, and its first equivalent reacts with the acidic proton of the carboxylic acid to form a lithium carboxylate salt and release hydrogen gas.[2]

  • First Hydride Attack: A hydride ion from the aluminate complex attacks the carbonyl carbon of the carboxylate.

  • Intermediate Formation: This leads to the formation of a tetrahedral intermediate which then collapses to form an aldehyde.

  • Second Hydride Attack: The aldehyde intermediate is more reactive than the starting carboxylic acid and is immediately reduced by another equivalent of LiAlH₄ to form an alkoxide.[4][5]

  • Protonation: An acidic workup protonates the alkoxide to yield the final primary alcohol product.

Due to the high reactivity of the aldehyde intermediate, it is not possible to isolate it during this reaction.[4][5]

Troubleshooting Guide

This section is structured in a question-and-answer format to directly address specific experimental challenges.

Issue 1: Low or No Conversion of Starting Material

Question: My TLC/LC-MS analysis shows a significant amount of unreacted 4-chloro-1-benzothiophene-2-carboxylic acid after the recommended reaction time. What is the likely cause?

Answer: This is a common issue that typically points to a problem with the reducing agent or reaction conditions.

  • Potential Cause A: Inactive Lithium Aluminum Hydride (LiAlH₄)

    • Expertise & Experience: LiAlH₄ is extremely reactive with moisture.[6] If it has been stored improperly or exposed to the atmosphere, it will be partially or completely quenched, rendering it ineffective. Commercial LiAlH₄ is a fine grey powder; if it appears as a white, chunky solid, it has likely been compromised.[6]

    • Trustworthiness (Self-Validating System): To ensure your reagent is active, always use LiAlH₄ from a freshly opened bottle under an inert atmosphere (e.g., argon or nitrogen).

    • Authoritative Grounding: The violent reaction of LiAlH₄ with water to produce hydrogen gas is well-documented.[6] This preferential reaction with moisture will consume the reagent before it can reduce the carboxylic acid.

  • Potential Cause B: Insufficient Equivalents of LiAlH₄

    • Expertise & Experience: The first mole of hydride is consumed in the acid-base reaction with the carboxylic acid's proton.[2] Therefore, a stoichiometric amount of LiAlH₄ will be insufficient for the reduction. At least two equivalents of hydride are required for the complete reduction.

    • Trustworthiness (Self-Validating System): A successful protocol will always use an excess of the reducing agent. We recommend using 1.5 to 2.0 molar equivalents of LiAlH₄ relative to the carboxylic acid.

  • Potential Cause C: Presence of Moisture in the Reaction

    • Expertise & Experience: Any water present in the solvent or on the glassware will rapidly consume the LiAlH₄.[1][7]

    • Trustworthiness (Self-Validating System): Ensure all glassware is oven-dried and cooled under an inert atmosphere. Use anhydrous solvents, preferably from a solvent purification system or a freshly opened bottle.

Troubleshooting Workflow: Low Conversion

G start Low or No Conversion Observed q1 Was the LiAlH₄ a fine, grey powder from a fresh bottle? start->q1 sol1 Procure a new, sealed container of LiAlH₄. q1->sol1 No q2 Were at least 1.5 equivalents of LiAlH₄ used? q1->q2 Yes sol2 Recalculate and repeat the reaction with 1.5-2.0 equivalents. q2->sol2 No q3 Was all glassware oven-dried and an anhydrous solvent used? q2->q3 Yes sol3 Repeat with rigorously dried equipment and solvent. q3->sol3 No end Problem Resolved q3->end Yes

Caption: Decision tree for troubleshooting low reaction conversion.

Issue 2: Difficult Work-up and Low Isolated Yield

Question: After quenching the reaction, I get a thick, gelatinous precipitate that is very difficult to filter and seems to trap my product, leading to a low yield. How can I improve this?

Answer: The formation of aluminum salts is the cause of this emulsion. A specific workup procedure is required to produce a granular, easily filterable solid.

  • Expertise & Experience: The standard quenching method of simply adding acid can lead to the formation of colloidal aluminum hydroxide, which is notoriously difficult to handle. The "Fieser workup" is a widely adopted and reliable method to overcome this.[7]

  • Trustworthiness (Self-Validating System): This procedure involves the sequential and careful addition of water, a sodium hydroxide solution, and then more water. This process converts the aluminum salts into a granular precipitate that can be easily removed by filtration.

  • Authoritative Grounding: The Fieser workup is a standard and validated laboratory procedure for quenching LiAlH₄ reactions.[8][9] An alternative involves using a saturated aqueous solution of Rochelle's salt (sodium potassium tartrate), which chelates the aluminum ions and helps to break up emulsions.[9]

Data Presentation: Fieser Workup Protocol Quantities

For a reaction that used 'x' grams of LiAlH₄, the following should be added sequentially and slowly at 0 °C:

StepReagentQuantity to Add
1Water'x' mL
215% Aqueous NaOH'x' mL
3Water'3x' mL

Stir the resulting mixture vigorously for 15-30 minutes until a white, granular precipitate forms. The solid can then be filtered off, and the filter cake washed with an organic solvent (e.g., diethyl ether or ethyl acetate) to recover any adsorbed product.

Frequently Asked Questions (FAQs)

Q1: Why is Sodium Borohydride (NaBH₄) not suitable for reducing 4-chloro-1-benzothiophene-2-carboxylic acid? A1: Sodium borohydride is a milder reducing agent than LiAlH₄. It is not powerful enough to reduce carboxylic acids, primarily because the initial deprotonation forms a resonance-stabilized carboxylate anion which is less electrophilic.[2][10] LiAlH₄ is a stronger hydride donor and is required for this transformation.[4][5]

Q2: What is the optimal solvent for this reduction? A2: Anhydrous ethereal solvents are mandatory.[1][7] Tetrahydrofuran (THF) and diethyl ether are the most common choices. LiAlH₄ is more soluble in diethyl ether, but THF is also an excellent solvent for the reaction. Ensure the solvent is thoroughly dried before use.

Q3: How should I monitor the reaction's progress? A3: Thin-Layer Chromatography (TLC) is the most convenient method.

  • Procedure: Spot the reaction mixture on a silica gel TLC plate alongside a spot of the starting material.

  • Mobile Phase: A mixture of hexanes and ethyl acetate (e.g., 7:3 or 8:2 v/v) is a good starting point.

  • Analysis: The product, this compound, is less polar than the starting carboxylic acid and will have a higher Rf value. The reaction is complete when the spot corresponding to the starting material is no longer visible by UV light.

Q4: What are the critical safety precautions when working with LiAlH₄? A4: LiAlH₄ is a hazardous reagent that must be handled with extreme care.

  • Pyrophoric Nature: It can ignite spontaneously in moist air. Always handle it in an inert atmosphere (glovebox or under a stream of argon/nitrogen).[6]

  • Reactivity with Water: It reacts violently with water and protic solvents (like alcohols) to produce flammable hydrogen gas.[1][6]

  • Quenching: The workup procedure is highly exothermic. Always cool the reaction vessel in an ice bath before and during the slow, dropwise addition of the quenching reagents.[6]

  • Personal Protective Equipment (PPE): Always wear a lab coat, safety glasses, and gloves.

Experimental Protocols

Protocol 1: General Procedure for the Reduction

G cluster_0 Reaction Setup cluster_1 Reduction cluster_2 Work-up & Isolation a Dissolve carboxylic acid in anhydrous THF under Argon b Cool solution to 0 °C (ice bath) a->b c Slowly add solid LiAlH₄ (1.5 eq) portion-wise b->c d Stir at 0 °C for 30 min, then warm to RT c->d e Monitor reaction by TLC until completion d->e f Cool to 0 °C and perform Fieser workup e->f g Filter the granular solid f->g h Dry organic phase (Na₂SO₄) and concentrate g->h i Purify by column chromatography if needed h->i

Caption: Standard workflow for the reduction of the carboxylic acid.

  • Setup: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, thermometer, and argon inlet, add 4-chloro-1-benzothiophene-2-carboxylic acid (1.0 eq).

  • Dissolution: Add anhydrous THF (or diethyl ether) via syringe to dissolve the starting material.

  • Cooling: Cool the solution to 0 °C using an ice-water bath.

  • Addition of LiAlH₄: Slowly and carefully add LiAlH₄ (1.5 eq) in small portions. Caution: Hydrogen gas is evolved.

  • Reaction: Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 2-4 hours.

  • Monitoring: Monitor the reaction progress by TLC until all the starting material has been consumed.

Protocol 2: Detailed Fieser Work-up Procedure
  • Cooling: Once the reaction is complete, cool the reaction flask back down to 0 °C in an ice-water bath.

  • Quenching - Step 1 (Water): Using a syringe or addition funnel, add water dropwise with vigorous stirring. The amount of water should be equal in volume (mL) to the mass (g) of LiAlH₄ used (e.g., 1 g LiAlH₄ requires 1 mL H₂O). Caution: Highly exothermic, hydrogen evolution.

  • Quenching - Step 2 (Base): Slowly add a 15% aqueous solution of sodium hydroxide. The volume (mL) should be equal to the mass (g) of LiAlH₄ used (e.g., 1 g LiAlH₄ requires 1 mL of 15% NaOH).

  • Quenching - Step 3 (Water): Add a final portion of water. The volume (mL) should be three times the mass (g) of LiAlH₄ used (e.g., 1 g LiAlH₄ requires 3 mL H₂O).

  • Stirring: Remove the ice bath and allow the mixture to warm to room temperature. Stir vigorously for 30 minutes. A white, granular solid should form.

  • Filtration: Filter the mixture through a pad of Celite®. Wash the filter cake thoroughly with ethyl acetate or THF to ensure complete recovery of the product.

  • Isolation: Combine the filtrate and the washings, dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude this compound. The product can be further purified by column chromatography or recrystallization if necessary.

References

  • Reduction of Carboxylic Acids. (n.d.). Chemguide. Retrieved from [Link]

  • 18.7: Reduction of Carboxylic Acids and Their Derivatives. (2019). Chemistry LibreTexts. Retrieved from [Link]

  • Exploring 4-Chloro-1-Benzothiophene-2-Carboxylic Acid: A Key Pharmaceutical Intermediate. (n.d.). Pharmaffiliates. Retrieved from [Link]

  • Ramachandran, P. V., Alawaed, A. A., & Hamann, H. J. (2022). A Safer Reduction of Carboxylic Acids with Titanium Catalysis. Organic Letters, 24(45), 8481–8486. Retrieved from [Link]

  • Reduction of Carboxylic Acids. (n.d.). Chemistry Steps. Retrieved from [Link]

  • Lithium Aluminum Hydride (LiAlH4) For Reduction of Carboxylic Acid Derivatives. (2023). Master Organic Chemistry. Retrieved from [Link]

  • Reduction of Carboxylic Acids, Aldehydes & Ketones. (2025). Save My Exams. Retrieved from [Link]

  • Lithium aluminium hydride. (n.d.). BYJU'S. Retrieved from [Link]

  • Carboxylic acid - Reduction, Reactivity, Synthesis. (2026). Britannica. Retrieved from [Link]

  • Workup: Aluminum Hydride Reduction. (n.d.). University of Rochester, Department of Chemistry. Retrieved from [Link]

  • Conversion of carboxylic acids to alcohols using LiAlH4. (2023). Chemistry LibreTexts. Retrieved from [Link]

  • Quenching Reactions: Lithium Aluminium Hydride. (2021). Chemistry LibreTexts. Retrieved from [Link]

  • Can anyone suggest the best method for lithium aluminium hydride work up? (2014). ResearchGate. Retrieved from [Link]

Sources

Technical Support Center: Purification of Chlorinated Heterocyclic Compounds

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center dedicated to the unique challenges encountered during the purification of chlorinated heterocyclic compounds. This guide is designed for researchers, scientists, and drug development professionals who work with these often-recalcitrant molecules. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying scientific reasoning to empower you to make informed decisions and troubleshoot effectively during your experiments.

The introduction of chlorine atoms into a heterocyclic scaffold dramatically alters its physicochemical properties. While often beneficial for modulating biological activity, it introduces significant hurdles in purification due to modified polarity, increased reactivity, and potential for degradation. This guide provides a structured approach to overcoming these challenges.

Frequently Asked Questions (FAQs)

Q1: How do I select the primary purification technique for my chlorinated heterocyclic compound?

A1: The choice of purification method is a critical decision that depends on the compound's stability, polarity, solubility, and the nature of the impurities. A logical decision-making process is essential.[1][2][3][4]

  • For thermally stable, volatile compounds: Distillation (simple, fractional, or vacuum) can be effective.[5]

  • For thermally labile or non-volatile compounds: Chromatography is the most versatile and widely used technique.[1][6]

  • When the desired compound is a solid and the crude material is of moderate to high purity (>80%): Crystallization is an excellent and scalable option.[1]

  • To separate acidic, basic, or neutral compounds from each other: A preliminary liquid-liquid extraction is a powerful first step to simplify the mixture before final purification.[2][7]

Below is a decision tree to guide your selection process.

G start Crude Chlorinated Heterocycle is_solid Is the target compound a solid? start->is_solid is_stable Is the compound thermally stable? is_solid->is_stable No purity_check Is crude purity >80%? is_solid->purity_check Yes is_volatile Is the compound volatile? is_stable->is_volatile Yes acid_base Are impurities/product acidic or basic? is_stable->acid_base No is_volatile->acid_base No distillation Use Distillation (Vacuum if high BP) is_volatile->distillation Yes purity_check->is_stable No crystallization Attempt Crystallization purity_check->crystallization Yes chromatography Use Chromatography (Flash, HPLC) acid_base->chromatography No extraction Perform Acid-Base Extraction first acid_base->extraction Yes end_chrom Purify by Chromatography extraction->end_chrom G start Poor Separation in Column check_tlc Review TLC Analysis start->check_tlc rf_check Is ΔRf between spots > 0.15? check_tlc->rf_check solvent_opt Optimize Solvent System (TLC) rf_check->solvent_opt No column_check Check Column Packing & Sample Loading rf_check->column_check Yes change_solvents Try different solvent classes (e.g., DCM/MeOH instead of Hex/EtOAc) solvent_opt->change_solvents change_solvents->check_tlc overload Is sample load >2% of silica mass? column_check->overload repack Reduce load or use larger column overload->repack Yes success Run Optimized Column overload->success No repack->success

Sources

Technical Support Center: Stability of (4-Chloro-1-benzothiophen-2-yl)methanol

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for (4-Chloro-1-benzothiophen-2-yl)methanol. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting advice for experiments involving this compound. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the scientific reasoning behind them to empower you to make informed decisions in your research.

Frequently Asked Questions (FAQs)

Here we address common questions regarding the stability of this compound in various experimental settings.

1. What are the primary stability concerns for this compound in solution?

This compound possesses several chemical features that can influence its stability. The primary concerns are:

  • Oxidation: The primary alcohol group is susceptible to oxidation to form the corresponding aldehyde or carboxylic acid. This can be promoted by heat, light, or the presence of oxidizing agents in the solvent or headspace.

  • Photodegradation: Aromatic and heteroaromatic compounds, particularly those with halogen substituents, can be sensitive to light.[1] UV or even ambient light exposure could potentially lead to degradation.

  • pH Sensitivity: The stability of the compound can be influenced by the pH of the solution. While benzothiophenes are generally stable, extreme pH conditions can affect the molecule. For instance, strongly acidic or basic conditions can catalyze degradation reactions.[2][3]

  • Solvent Reactivity: Certain solvents may react with the compound over time. For example, reactive impurities in the solvent or the solvent itself could lead to degradation.

2. Which solvents are recommended for dissolving and storing this compound?

For short-term use, common laboratory solvents such as Dichloromethane (DCM), Chloroform, Ethyl Acetate, Acetone, and Acetonitrile are generally suitable. However, for long-term storage, the choice of solvent is critical.

  • Aprotic Solvents: Aprotic solvents like Dichloromethane and Acetonitrile are often preferred for storage as they are less likely to participate in degradation reactions. However, it's crucial to use high-purity, dry solvents, as impurities can be a source of degradation.[4] Some solvents may contain stabilizers that could potentially react with your compound.

  • Protic Solvents: Protic solvents like Methanol and Ethanol can be used, but it's important to be aware of potential transesterification if any ester impurities are present or if subsequent reactions are planned.

For optimal stability during long-term storage, it is advisable to store the compound as a dry solid at low temperatures and protected from light.

3. How does temperature affect the stability of this compound solutions?

As with most chemical compounds, higher temperatures will accelerate the rate of degradation.[5] For sulfur-containing heterocyclic compounds, thermal degradation can be a concern.[6] It is recommended to store solutions of this compound at reduced temperatures (e.g., 2-8 °C or -20 °C) to minimize degradation. Avoid repeated freeze-thaw cycles, which can also promote degradation.

4. Is this compound sensitive to light?

5. How can I assess the stability of my this compound solution?

A stability-indicating analytical method, typically High-Performance Liquid Chromatography (HPLC) with UV detection, is the most common way to assess the stability of a compound in solution.[7] The method should be able to separate the parent compound from any potential degradants.

A simple stability study would involve:

  • Preparing a solution of the compound in the solvent of interest.

  • Storing aliquots of the solution under different conditions (e.g., room temperature, 40°C, protected from light, exposed to light).

  • Analyzing the aliquots at various time points (e.g., 0, 24, 48, 72 hours) by HPLC.

  • Monitoring for a decrease in the peak area of the parent compound and the appearance of new peaks corresponding to degradation products.

Troubleshooting Guide

This section provides guidance on how to troubleshoot common issues that may be related to the instability of this compound.

Problem Potential Cause Recommended Action
Unexpected side products in a reaction. Degradation of the starting material.- Confirm the purity of the this compound before starting the reaction using an appropriate analytical technique like HPLC or NMR.[8]- Prepare fresh solutions of the compound before use.- Store the stock solution under inert gas (e.g., argon or nitrogen) to prevent oxidation.
Inconsistent analytical results (e.g., changing peak areas in HPLC). On-going degradation in the analytical sample.- Analyze samples immediately after preparation.- If using an autosampler, ensure it is temperature-controlled to minimize degradation in the vial.- Consider the pH of the mobile phase, as it could contribute to degradation on the column.
Solution changes color over time (e.g., turns yellow/brown). Formation of colored degradation products.- This is a strong indication of instability. The solution should likely be discarded.- To investigate the cause, conduct a forced degradation study under various stress conditions (acid, base, peroxide, heat, light) to identify the conditions leading to color change.[9]
Low yield in a reaction where the compound is a starting material. The compound may have degraded during storage or the reaction.- Re-evaluate the storage conditions of both the solid material and any stock solutions.- Consider if any of the reaction conditions (e.g., high temperature, presence of oxidizing or reducing agents) could be degrading the starting material.

Experimental Protocols

Protocol 1: Forced Degradation Study of this compound

This protocol outlines a general procedure for a forced degradation study to identify the degradation pathways and develop a stability-indicating analytical method.[9]

Objective: To investigate the stability of this compound under various stress conditions.

Materials:

  • This compound

  • HPLC grade acetonitrile and water

  • Hydrochloric acid (HCl)

  • Sodium hydroxide (NaOH)

  • Hydrogen peroxide (H₂O₂)

  • HPLC system with UV detector

  • pH meter

  • Temperature-controlled oven

  • Photostability chamber

Procedure:

  • Preparation of Stock Solution: Prepare a stock solution of this compound in acetonitrile at a concentration of 1 mg/mL.

  • Acid Hydrolysis:

    • To 1 mL of the stock solution, add 1 mL of 0.1 M HCl.

    • Heat the mixture at 60°C for 24 hours.

    • At appropriate time intervals (e.g., 2, 4, 8, 24 hours), withdraw an aliquot, neutralize with 0.1 M NaOH, and dilute with mobile phase to a suitable concentration for HPLC analysis.

  • Base Hydrolysis:

    • To 1 mL of the stock solution, add 1 mL of 0.1 M NaOH.

    • Keep the mixture at room temperature for 24 hours.

    • At appropriate time intervals, withdraw an aliquot, neutralize with 0.1 M HCl, and dilute for HPLC analysis.

  • Oxidative Degradation:

    • To 1 mL of the stock solution, add 1 mL of 3% H₂O₂.

    • Keep the mixture at room temperature for 24 hours, protected from light.

    • At appropriate time intervals, withdraw an aliquot and dilute for HPLC analysis.

  • Thermal Degradation:

    • Place a sample of the solid compound and a vial of the stock solution in an oven at 60°C for 48 hours.

    • Analyze the samples at various time points.

  • Photolytic Degradation:

    • Expose a sample of the solid compound and a vial of the stock solution to light in a photostability chamber.

    • Analyze the samples at various time points and compare with a control sample kept in the dark.

  • HPLC Analysis:

    • Analyze all samples by a suitable HPLC method. A good starting point would be a C18 column with a gradient elution of acetonitrile and water.

    • Monitor the chromatograms for the appearance of new peaks and a decrease in the peak area of the parent compound.

Data Interpretation: The results will indicate under which conditions the compound is unstable. The chromatograms can be used to develop a stability-indicating method by ensuring that all degradation product peaks are well-resolved from the parent peak.

Visualizations

Potential Degradation Pathway

The primary alcohol of this compound is a likely site for oxidative degradation.

G A This compound B (4-Chloro-1-benzothiophen-2-yl)carbaldehyde A->B Oxidation C (4-Chloro-1-benzothiophen-2-yl)carboxylic acid B->C Further Oxidation

Caption: Potential oxidative degradation pathway.

Workflow for a Stability Study

A systematic approach is crucial for obtaining reliable stability data.

G cluster_prep Preparation cluster_stress Stress Conditions cluster_analysis Analysis cluster_eval Evaluation A Prepare Stock Solution B Acidic A->B C Basic A->C D Oxidative A->D E Thermal A->E F Photolytic A->F G HPLC Analysis at Time Points B->G C->G D->G E->G F->G H Assess Degradation & Identify Degradants G->H

Caption: Workflow for a forced degradation study.

References

  • MDPI. (n.d.). Self-Assembling Conjugated Organic Materials with a Silazane Anchor Group: Synthesis, Self-Organization, and Semiconductor Properties. Retrieved from [Link]

  • Arora, P. K., Srivastava, A., & Singh, V. P. (2014). Degradation of 4-chloro-3-nitrophenol via a novel intermediate, 4-chlororesorcinol by Pseudomonas sp. JHN. Scientific reports, 4, 4475. Retrieved from [Link]

  • MDPI. (n.d.). Effect of the Chloro-Substitution on Electrochemical and Optical Properties of New Carbazole Dyes. Retrieved from [Link]

  • Friedman, M., & Jürgens, H. S. (2000). Effect of pH on the stability of plant phenolic compounds. Journal of agricultural and food chemistry, 48(6), 2101–2110. Retrieved from [Link]

  • ResearchGate. (2018). Synthesis and biological evaluation of novel benzothiophene derivatives. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Identification of Disulfides from the Biodegradation of Dibenzothiophene. Retrieved from [Link]

  • Ohshiro, T., Hirata, T., & Izumi, Y. (2003). Thermophilic biodesulfurization of various heterocyclic sulfur compounds and crude straight-run light gas oil fraction by a newly isolated strain Mycobacterium phlei WU-0103. Applied microbiology and biotechnology, 62(5-6), 579–586. Retrieved from [Link]

  • ResearchGate. (n.d.). The influence of pH values on the stability of thymol. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Identification of Major Degradation Products of Ketoconazole. Retrieved from [Link]

  • National Institutes of Health. (2024). A New Class of Benzo[b]thiophene-chalcones as Cholinesterase Inhibitors: Synthesis, Biological Evaluation, Molecular Docking and ADME Studies. Retrieved from [Link]

  • The Royal Society of Chemistry. (2023). Effects of halogen atom substitution on luminescent radical. Retrieved from [Link]

  • National Institutes of Health. (2021). Hetero-Type Benzannulation Leading to Substituted Benzothio-Phenes. Retrieved from [Link]

  • ResearchGate. (2005). Synthesis of 4-chloro-2-(thiomorpholin-4-ylmethyl)phenol. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Biodesulfurization of Naphthothiophene and Benzothiophene through Selective Cleavage of Carbon-Sulfur Bonds by Rhodococcus sp. Strain WU-K2R. Retrieved from [Link]

  • ResearchGate. (2025). Synthesis of Sulfur Heterocyclic Compounds and Study of Expected Biological Activity. Retrieved from [Link]

  • MDPI. (n.d.). Synthesis and Biological Evaluation of Benzo[b]thiophene Acylhydrazones as Antimicrobial Agents against Multidrug-Resistant Staphylococcus aureus. Retrieved from [Link]

  • Nowak, K., Szpot, P., & Zawadzki, M. (2020). The Stability of 4-Chloromethcathinone in Blood and Vitreous Humor. Journal of forensic sciences, 65(5), 1784–1790. Retrieved from [Link]

  • Pure and Applied Chemistry. (n.d.). photosubstitution reactions of aromatic compounds. Retrieved from [Link]

  • Watson, B. L., Cormier, R. A., & Harbeck, R. J. (1998). Effect of pH on the stability of methacholine chloride in solution. Respiratory medicine, 92(3), 588–592. Retrieved from [Link]

  • De Gruyter. (2024). Chapter 12: Synthesis, Properties, and Biological Applications of Benzothiophene. Retrieved from [Link]

  • ResearchGate. (2025). Aromatic nucleophilic substitutions. Reactions of chloro- and nitro-substituted benzenes. Retrieved from [Link]

  • Globe Thesis. (2020). Synthesis And Initial Thermal Behavior Of Sulfur-Containing Nitrogen Heterocyclic Compounds. Retrieved from [Link]

  • Scribd. (n.d.). Influence of PH On The Stability of Pharmaceutical. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis and reactions of 1-(4-chlorophenyl)-3-(furan-2-yl)prop-2-en-1-one. Retrieved from [Link]

  • Sagardía, F., Rigau, J. J., Martínez-Lahoz, A., Fuentes, F., López, C., & Flores, W. (1975). Degradation of benzothiophene and related compounds by a soil Pseudomonas in an oil-aqueous environment. Applied microbiology, 29(6), 722–725. Retrieved from [Link]

  • PNAS. (n.d.). Electrophilic aromatic substitution reactions of compounds with Craig-Möbius aromaticity. Retrieved from [Link]

  • PharmaInfo. (n.d.). Forced degradation studies for Drug Substances and Drug Products- Scientific and Regulatory Considerations. Retrieved from [Link]

  • ResearchGate. (2025). Synthesis and pharmacological investigation of benzothiophene heterocycles. Retrieved from [Link]

  • MDPI. (n.d.). Antioxidant Activity of Maillard Reaction Products in Dairy Products: Formation, Influencing Factors, and Applications. Retrieved from [Link]

  • MDPI. (n.d.). Influence of pH and Temperature on the Synthesis and Stability of Biologically Synthesized AgNPs. Retrieved from [Link]

  • Journal of Materials Chemistry C (RSC Publishing). (n.d.). Recent progress of sulphur-containing high-efficiency organic light-emitting diodes (OLEDs). Retrieved from [Link]

  • SciSpace. (2019). An Overview on Common Organic Solvents and Their Toxicity. Retrieved from [Link]

  • PharmacologyOnLine - SILAE. (2020). STUDY OF STABILITY AND DETERMINATION OF RESIDUAL QUANTITY OF ORGANIC SOLVENT IN LIPOPHILIC EXTRACT OF PUMPKIN. Retrieved from [Link]

  • MDPI. (n.d.). Solvent Replacement Strategies for Processing Pharmaceuticals and Bio-Related Compounds—A Review. Retrieved from [Link]

Sources

Technical Support Center: Synthesis of (4-Chloro-1-benzothiophen-2-yl)methanol

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of (4-Chloro-1-benzothiophen-2-yl)methanol. This guide is designed for researchers, scientists, and professionals in drug development who are working with this important synthetic intermediate. Here, we provide in-depth troubleshooting advice and frequently asked questions (FAQs) to address common challenges encountered during its synthesis, with a focus on the identification and management of impurities. Our goal is to equip you with the expertise to anticipate, identify, and resolve synthetic hurdles, ensuring the highest purity of your target molecule.

Introduction to the Synthetic Landscape

This compound is a key building block in the synthesis of various pharmaceutically active compounds. Its purity is paramount to the quality and safety of the final drug substance. Impurities can arise from various sources, including starting materials, intermediates, side reactions, and degradation. Understanding the common synthetic pathways is the first step in predicting and controlling these impurities.

The most prevalent laboratory-scale synthesis of this compound involves the reduction of a suitable carbonyl precursor at the C-2 position. The two main variations of this approach are:

  • Reduction of 4-Chloro-1-benzothiophene-2-carboxylic acid.

  • Reduction of 4-Chloro-1-benzothiophene-2-carbonyl chloride.

Both routes typically employ powerful reducing agents, such as lithium aluminum hydride (LiAlH₄), to achieve the desired transformation. The choice of starting material and reaction conditions can significantly influence the impurity profile of the final product.

Visualizing the Synthetic Pathway and Potential Impurities

Synthesis and Impurity Formation cluster_0 Synthetic Pathway cluster_1 Common Impurities Carboxylic_Acid 4-Chloro-1-benzothiophene- 2-carboxylic acid Acid_Chloride 4-Chloro-1-benzothiophene- 2-carbonyl chloride Carboxylic_Acid->Acid_Chloride SOCl2 or (COCl)2 Target_Molecule (4-Chloro-1-benzothiophen- 2-yl)methanol Carboxylic_Acid->Target_Molecule LiAlH4, THF Unreacted_Acid Unreacted Carboxylic Acid Carboxylic_Acid->Unreacted_Acid Carry-over Acid_Chloride->Target_Molecule LiAlH4, THF Unreacted_Chloride Unreacted Acid Chloride Acid_Chloride->Unreacted_Chloride Carry-over Dehalogenated_Product Dehalogenated Byproduct (1-benzothiophen-2-yl)methanol Target_Molecule->Dehalogenated_Product Over-reduction Aldehyde_Intermediate Aldehyde Intermediate (Incomplete Reduction) Target_Molecule->Aldehyde_Intermediate Incomplete reaction Dimer Dimeric Impurities Target_Molecule->Dimer Side reaction

Caption: Synthetic routes to this compound and the formation of common impurities.

Troubleshooting Guide: A Deeper Dive into Impurity Management

This section is structured in a question-and-answer format to directly address specific issues you may encounter during your synthesis.

FAQ 1: My final product shows a persistent impurity with a similar polarity to the starting material. What is it likely to be and how can I remove it?

Answer:

This is a classic case of incomplete reaction. The most probable impurity is the unreacted starting material, either 4-chloro-1-benzothiophene-2-carboxylic acid or its acid chloride .

  • Causality: The high reactivity of LiAlH₄ can sometimes lead to the formation of insoluble aluminum salts that coat the surface of the starting material, preventing it from reacting completely.[1] Insufficient reaction time or a non-stoichiometric amount of the reducing agent can also lead to incomplete conversion.

  • Troubleshooting Protocol:

    • Reaction Monitoring: Implement rigorous in-process monitoring using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to ensure the complete consumption of the starting material before quenching the reaction.

    • Reagent Addition: Instead of adding the starting material to the LiAlH₄ suspension, consider adding the LiAlH₄ solution dropwise to a solution of the starting material at a low temperature (e.g., 0 °C). This can improve solubility and minimize the formation of passivating layers.

    • Purification: If the impurity is already present in your final product, column chromatography is the most effective method for its removal due to the significant polarity difference between the alcohol product and the carboxylic acid or acid chloride.

FAQ 2: I've observed a significant apolar impurity in my crude product. What could be its origin?

Answer:

An apolar impurity in this synthesis is often indicative of a dehalogenated byproduct , specifically (1-benzothiophen-2-yl)methanol .

  • Causality: While LiAlH₄ is primarily a hydride donor for carbonyl reduction, it can, under certain conditions (e.g., elevated temperatures, prolonged reaction times, or in the presence of catalytic impurities), facilitate the hydrogenolysis of aryl halides.[2] The C-Cl bond in the 4-position of the benzothiophene ring is susceptible to such reduction.

  • Troubleshooting Protocol:

    • Temperature Control: Maintain a strict temperature profile during the reaction. The reduction of the carboxylic acid or acid chloride to the alcohol is typically rapid, even at lower temperatures. Avoid unnecessary heating.

    • Reaction Time: Monitor the reaction closely and quench it as soon as the starting material is consumed to prevent over-reduction.

    • Purification: The dehalogenated impurity can often be separated from the desired product by recrystallization or column chromatography, although their similar polarities can sometimes make this challenging.

FAQ 3: My NMR spectrum shows a small peak in the aldehyde region (around 9-10 ppm). What is this impurity?

Answer:

The presence of a signal in the aldehyde region of the ¹H NMR spectrum points to the 4-chloro-1-benzothiophene-2-carbaldehyde as an impurity.

  • Causality: The reduction of a carboxylic acid or acid chloride to a primary alcohol proceeds through an aldehyde intermediate.[3] While this intermediate is generally more reactive than the starting material and is quickly reduced to the alcohol, it is possible for small amounts to remain if the reaction is not driven to completion.[4]

  • Troubleshooting Protocol:

    • Ensure Sufficient Reducing Agent: Use a slight excess of LiAlH₄ to ensure the complete reduction of the intermediate aldehyde.

    • Post-Reaction Stirring: Allow the reaction to stir for a sufficient time after the initial exothermic reaction has subsided to ensure all intermediates are converted.

    • Purification: The aldehyde can typically be separated from the alcohol product by column chromatography.

FAQ 4: I am observing high molecular weight impurities in my mass spectrum. What are these?

Answer:

High molecular weight species could be dimeric or oligomeric impurities .

  • Causality: The highly reactive intermediates and the strong basicity of the reaction medium can sometimes promote side reactions, such as intermolecular condensations, especially if the reaction temperature is not well-controlled.

  • Troubleshooting Protocol:

    • Controlled Addition: Add the reducing agent slowly to a cooled solution of the substrate to maintain a low concentration of reactive intermediates at any given time.

    • Dilution: Running the reaction at a higher dilution can disfavor intermolecular reactions.

    • Purification: These high molecular weight impurities are generally much less polar than the desired product and can be effectively removed by column chromatography or, in some cases, by precipitation/recrystallization.

Analytical Methods for Impurity Profiling

A robust analytical method is crucial for identifying and quantifying impurities. High-Performance Liquid Chromatography (HPLC) is the most common and effective technique for this purpose.

Parameter Recommendation
Column C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm)
Mobile Phase A gradient of acetonitrile and water (with 0.1% formic or acetic acid)
Detection UV at a wavelength where both the API and impurities have good absorbance (e.g., 230 nm or 254 nm)
Flow Rate 1.0 mL/min
Column Temperature Ambient or slightly elevated (e.g., 30 °C)

Method Validation: It is essential to validate the analytical method according to ICH guidelines to ensure it is stability-indicating.[4][5][6] This involves forced degradation studies where the drug substance is exposed to acidic, basic, oxidative, photolytic, and thermal stress to demonstrate that the method can separate the drug from its degradation products.[7][8]

Purification Strategies

For the purification of this compound, the following techniques are recommended:

  • Recrystallization: This is often the most efficient method for removing minor impurities, especially if there is a significant difference in solubility between the product and the impurities. A common solvent system is a mixture of a polar solvent (like ethanol or methanol) and a non-polar solvent (like hexane or heptane).

  • Column Chromatography: This is the most versatile technique for separating a wide range of impurities. Silica gel is the standard stationary phase, and a gradient elution with a mixture of a non-polar solvent (e.g., hexane or heptane) and a polar solvent (e.g., ethyl acetate) is typically effective.

Concluding Remarks

The successful synthesis of high-purity this compound hinges on a thorough understanding of the reaction mechanism and potential side reactions. By implementing careful reaction control, in-process monitoring, and robust analytical and purification methods, researchers can consistently produce material that meets the stringent quality requirements for pharmaceutical development.

References

  • Reddy, K. K., et al. (2010). Identification and synthesis of impurities formed during sertindole preparation. Beilstein Journal of Organic Chemistry, 6, 111. [Link]

  • Bajaj, S., et al. (2018). Forced degradation studies for drug substances and drug products- scientific and regulatory considerations. Journal of Applied Pharmaceutical Science, 8(11), 200-210.
  • Ashenhurst, J. (2023). Lithium Aluminum Hydride (LiAlH4) For Reduction of Carboxylic Acid Derivatives. Master Organic Chemistry. [Link]

  • Jain, D., et al. (2016). Synthesis and pharmacological investigation of benzothiophene heterocycles. Journal of Chemical and Pharmaceutical Research, 8(4), 85-91.
  • Patel, K., et al. (2015). Development and validation of stability indicating HPLC method: A review. International Journal of Pharmaceutical Sciences and Research, 6(8), 3186-3193.
  • Jain, D., et al. (2016). impurity profile of pharmaceuticals ingredient: a review. Journal of Pharmacy Research, 10(7), 523-533.
  • Chemistry Steps. (n.d.). LiAlH4 and NaBH4 Carbonyl Reduction Mechanism. Chemistry Steps. [Link]

  • Boruah, M., et al. (2022). Forced Degradation – A Review. Biomedical Journal of Scientific & Technical Research, 47(2), 38283-38290.
  • Khan, A., et al. (2018). Development and validation of a stability-indicating RP-HPLC-FLD method for determination of 5-[(4-chlorophenoxy) methyl]-1, 3, 4- oxadiazole-2-thiol. Tropical Journal of Pharmaceutical Research, 17(1), 139-146.
  • Der Pharma Chemica. (2012). Synthesis and characterization of Novel Related Substances of Lumefantrine, an anti-malarial drug. Der Pharma Chemica, 4(3), 951-957.
  • Cleanchem. (n.d.). Sertaconazole EP Impurity C. Cleanchem.
  • Chemistry Stack Exchange. (2017). Byproducts of LiAlH4 reduction of amides. Chemistry Stack Exchange. [Link]

  • Zhao, Z., et al. (2016). Development and Validation of a Stability-Indicating Method for the Simultaneous Determination of Ketoconazole and Beauvericin in Pharmaceutical Tablets.
  • Satyanarayana, L., et al. (2015). Synthesis and Characterization of Impurities in the Production Process of Lopinavir. Scientia Pharmaceutica, 83(1), 49-61.
  • Patel, N. N., & Kothari, C. S. (2013). Critical review: Significance of Force degradation study with respect to current Pharmaceutical Scenario. Asian Journal of Research in Chemistry, 6(3), 290-297.
  • De-Eknamkul, W., et al. (2014). Identification of Major Degradation Products of Ketoconazole. Indian Journal of Pharmaceutical Sciences, 76(4), 289-296.
  • Jones, C. (2016). Reduction Reactions and Heterocyclic Chemistry. Jones Research Group.
  • Kumar, A., & Rao, J. R. (2014). 2278-6074 - Stability Indicating HPLC Method Development and Validation. International Journal of Pharmaceutical Sciences and Drug Research, 6(4), 269-274.
  • Research and Reviews: Journal of Chemistry. (2016). Identifying the Impurity Profiling for Pharmaceutical Product by Using Different Analytical Techniques: A Overview. Research and Reviews: Journal of Chemistry, 5(2).
  • Chemistry Steps. (n.d.). Reduction of Carboxylic Acids and Their Derivatives. Chemistry Steps. [Link]

  • Waters. (n.d.). Impurities Application Notebook.
  • Tran, H., et al. (2023).
  • Wang, J., et al. (2020). Identification of the impurities in chloroephedrine samples by HPLC-IT/TOF-MS and preparation of chloroephedrine standard. Journal of Pharmaceutical and Biomedical Analysis, 178, 112933.
  • The Organic Chemistry Tutor. (2022, March 31). Reduction of Acid Derivatives [Video]. YouTube. [Link]

Sources

Validation & Comparative

A Comparative Guide to the Biological Activity of Chlorinated Benzothiophene Isomers

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

The benzothiophene scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds. Chlorination of this heterocyclic system offers a powerful tool to modulate its physicochemical properties and, consequently, its biological activity. This guide provides a comparative analysis of the biological activities of chlorinated benzothiophene isomers, synthesizing available experimental data to elucidate structure-activity relationships (SAR) and guide future drug discovery efforts. While a direct head-to-head comparison of all possible isomers under uniform experimental conditions is not extensively available in the literature, this document collates and interprets existing data to offer valuable insights.

Introduction: The Significance of Chlorination in Benzothiophene Bioactivity

Chlorine, as a substituent, exerts a profound influence on a molecule's properties. Its introduction to the benzothiophene ring system can alter lipophilicity, electronic distribution, and metabolic stability, thereby impacting how the molecule interacts with biological targets. These modifications can lead to a diverse range of pharmacological effects, including antimicrobial, antifungal, cytotoxic, and enzyme inhibitory activities. The position of the chlorine atom on the benzothiophene nucleus is a critical determinant of the resulting biological profile, making the study of its isomers a key aspect of rational drug design.

Comparative Antimicrobial and Antifungal Activity

The antimicrobial and antifungal properties of chlorinated benzothiophenes have been a significant area of investigation. The position of the chlorine atom plays a pivotal role in the potency and spectrum of activity.

Structure-Activity Relationship Insights

Studies on various 3-halobenzo[b]thiophene derivatives have provided valuable insights into their antimicrobial properties. Research consistently shows that the presence of a chlorine or bromine atom at the 3-position can significantly enhance antimicrobial and antifungal efficacy. In contrast, 3-iodo derivatives often exhibit diminished or no activity, suggesting that the electronegativity and size of the halogen are crucial for potency.

For instance, in a comparative study of 2-substituted 3-halobenzo[b]thiophenes, both 3-chloro and 3-bromo derivatives were active against a range of Gram-positive bacteria and the fungus Candida albicans. In some cases, the chloro-substituted compounds demonstrated slightly better or comparable activity to their bromo counterparts. For example, 2-(hydroxypropan-2-yl)-3-chlorobenzo[b]thiophene was slightly more active than its bromo analogue against Enterococcus faecalis and Bacillus cereus. However, in other instances, the bromo-substituted analogs showed equivalent or superior activity.

Derivatives with a chlorine atom at the 6-position have also demonstrated significant antibacterial activity. For example, (E)-6-chloro-N'-(pyridin-2-ylmethylene)benzo[b]thiophene-2-carbohydrazide was identified as a potent, non-cytotoxic agent against three strains of Staphylococcus aureus, including methicillin- and daptomycin-resistant strains, with a minimal inhibitory concentration (MIC) of 4 µg/mL[1]. This highlights the potential of chlorination on the benzene ring of the benzothiophene scaffold for developing new antibiotics.

Quantitative Comparison of Antimicrobial and Antifungal Activity
Isomer/DerivativeTarget Organism(s)MIC (µg/mL)Reference
3-Chloro Derivatives
2-(hydroxypropan-2-yl)-3-chlorobenzo[b]thiopheneS. aureus, E. faecalis, C. albicans64[2]
Cyclohexanol-substituted 3-chlorobenzo[b]thiopheneGram-positive bacteria and yeast16[3]
6-Chloro Derivatives
(E)-6-chloro-N'-(pyridin-2-ylmethylene)benzo[b]thiophene-2-carbohydrazideS. aureus (including MRSA)4[1]

Note: The data in this table is compiled from different studies and may not be directly comparable due to variations in experimental protocols.

Experimental Protocol: Broth Microdilution for Antimicrobial Susceptibility Testing

The broth microdilution method is a standard procedure for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.

Objective: To determine the lowest concentration of a chlorinated benzothiophene isomer that inhibits the visible growth of a microorganism.

Materials:

  • 96-well microtiter plates

  • Cation-adjusted Mueller-Hinton Broth (MHB)

  • Bacterial or fungal inoculum

  • Chlorinated benzothiophene test compounds

  • Positive control (growth control, no compound)

  • Negative control (sterility control, no inoculum)

  • Standard antibiotic (e.g., Ciprofloxacin for bacteria, Fluconazole for fungi)

Procedure:

  • Preparation of Inoculum:

    • From a pure overnight culture, suspend a few colonies in sterile saline.

    • Adjust the turbidity of the suspension to match a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ colony-forming units (CFU)/mL.

    • Dilute the standardized suspension in MHB to achieve the final desired inoculum concentration (typically 5 x 10⁵ CFU/mL in the well).

  • Serial Dilution of Test Compounds:

    • Prepare a stock solution of each chlorinated benzothiophene isomer in a suitable solvent (e.g., DMSO).

    • Perform a two-fold serial dilution of each compound in MHB in the wells of the 96-well plate to achieve a range of concentrations.

  • Inoculation:

    • Inoculate each well (except the negative control) with the prepared microbial suspension.

  • Incubation:

    • Cover the plate and incubate at the appropriate temperature and duration for the specific microorganism (e.g., 37°C for 18-24 hours for most bacteria).

  • Determination of MIC:

    • After incubation, visually inspect the plates for turbidity. The MIC is the lowest concentration of the compound at which there is no visible growth.

Broth_Microdilution_Workflow cluster_prep Preparation cluster_assay Assay P1 Prepare Inoculum (0.5 McFarland) A1 Inoculate 96-Well Plate P1->A1 Bacterial/Fungal Suspension P2 Serial Dilution of Test Compounds P2->A1 Compound Dilutions A2 Incubate Plate A1->A2 A3 Read MIC A2->A3

Caption: Workflow for Broth Microdilution Assay.

Comparative Cytotoxicity against Cancer Cell Lines

Chlorinated benzothiophenes have also been evaluated for their potential as anticancer agents. The cytotoxic effects of these compounds are highly dependent on their substitution patterns.

Structure-Activity Relationship Insights

The position of the chlorine atom on the benzothiophene ring can significantly influence the cytotoxicity of the molecule. For example, studies on benzothiophene derivatives have shown that the introduction of lipophilic substituents can increase cytotoxic activity. While direct comparative studies of simple chlorinated isomers are scarce, the available data suggests that both the position and the overall electronic properties of the molecule, influenced by the chlorine atom, are key to its anticancer potential.

Quantitative Comparison of Cytotoxicity

The following table summarizes the cytotoxic activity of some chlorinated benzothiophene derivatives against various cancer cell lines.

Isomer/DerivativeCancer Cell LineIC₅₀ (µM)Reference
Dichloro-substituted chalcones and dihydropyrazoles containing a dichlorophenyl moietyVarious cancer cell linesPromising antiproliferative activity[4]
Chlorinated benzothiadiazine derivativesTriple negative breast cancer cells48.01 ± 14.3[5]

Note: The data in this table is compiled from different studies and may not be directly comparable due to variations in experimental protocols and cell lines used.

Experimental Protocol: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay used to assess cell viability.

Objective: To determine the concentration of a chlorinated benzothiophene isomer that reduces the viability of a cancer cell line by 50% (IC₅₀).

Materials:

  • 96-well cell culture plates

  • Cancer cell line of interest

  • Complete cell culture medium

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

  • Chlorinated benzothiophene test compounds

Procedure:

  • Cell Seeding:

    • Seed the cells into a 96-well plate at an appropriate density and allow them to adhere overnight.

  • Compound Treatment:

    • Treat the cells with various concentrations of the chlorinated benzothiophene isomers and incubate for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition:

    • After the incubation period, add MTT solution to each well and incubate for 2-4 hours at 37°C. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.

  • Solubilization:

    • Remove the medium and add the solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement:

    • Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration relative to the untreated control.

    • Plot the percentage of viability against the compound concentration and determine the IC₅₀ value.

MTT_Assay_Workflow cluster_setup Setup cluster_measurement Measurement S1 Seed Cells in 96-Well Plate S2 Treat with Test Compounds S1->S2 M1 Add MTT Reagent S2->M1 M2 Incubate M1->M2 M3 Solubilize Formazan M2->M3 M4 Measure Absorbance M3->M4 Enzyme_Inhibition_Assay cluster_components Components cluster_reaction Reaction & Measurement Enzyme Enzyme Mix Mix Enzyme and Inhibitor Enzyme->Mix Inhibitor Chlorinated Benzothiophene Isomer Inhibitor->Mix Substrate Substrate Add_Substrate Add Substrate Substrate->Add_Substrate Incubate Incubate Mix->Incubate Incubate->Add_Substrate Measure Measure Activity Add_Substrate->Measure

Caption: General Workflow for an Enzyme Inhibition Assay.

Conclusion and Future Directions

The available data clearly indicate that chlorinated benzothiophene isomers are a promising class of compounds with a wide range of biological activities. The position of the chlorine atom on the benzothiophene ring system is a critical determinant of their antimicrobial, antifungal, cytotoxic, and enzyme inhibitory properties.

A significant gap in the current research landscape is the lack of comprehensive, direct comparative studies of all possible monochlorinated benzothiophene isomers. Such studies, conducted under standardized conditions, would be invaluable for establishing definitive structure-activity relationships and for guiding the rational design of new therapeutic agents.

Future research should focus on:

  • The systematic synthesis and biological evaluation of a complete set of monochlorinated benzothiophene isomers.

  • Head-to-head comparisons of these isomers in a panel of antimicrobial, antifungal, cytotoxicity, and enzyme inhibition assays.

  • In-depth mechanistic studies to elucidate the molecular targets and signaling pathways affected by the most active isomers.

By addressing these research gaps, the full therapeutic potential of chlorinated benzothiophenes can be unlocked, paving the way for the development of novel and effective drugs.

References

  • MDPI. (2022). Antifungal and Antibiofilm Activities of 2-Aminobenzoic Acid Derivatives Against a Clinical Ocular Candida albicans Isolate for Biomedical Applications. [Link]

  • National Institutes of Health. (n.d.). C3-Chlorination of C2-substituted benzo[b]thiophene derivatives in the presence of sodium hypochlorite. [Link]

  • ResearchGate. (2022). Synthesis, Characterization and Structure Activity Relationship Studies of Benzo[b]thiophene Derivatives as Promising Class of Antimicrobial Agents. [Link]

  • National Institutes of Health. (n.d.). Chlorinated benzothiadiazines inhibit angiogenesis through suppression of VEGFR2 phosphorylation. [Link]

  • MDPI. (2022). Synthesis and Biological Evaluation of Benzo[b]thiophene Acylhydrazones as Antimicrobial Agents against Multidrug-Resistant Staphylococcus aureus. [Link]

  • National Institutes of Health. (2021). Synthesis and Evaluation of 3-Halobenzo[b]thiophenes as Potential Antibacterial and Antifungal Agents. [Link]

  • International Journal of Pharmaceutical Sciences Review and Research. (2014). Synthesis and Antimicrobial Activity of Benzothiophene Substituted Coumarins, Pyrimidines and Pyrazole as New Scaffold. [Link]

  • ResearchGate. (2012). (PDF) Synthesis and antimicrobial activities of benzothiophene derivatives. [Link]

  • Taylor & Francis Online. (n.d.). Full article: Synthesis, Antimicrobial, and Anthelmintic Activities of Some New 3-Chlorobenzothiophene-2-Carbonylchloride Derivatives. [Link]

  • PubMed. (2021). Synthesis and Evaluation of 3-Halobenzo[b]thiophenes as Potential Antibacterial and Antifungal Agents. [Link]

  • Scitech Journals. (2024). Antifungal Efficacy of Novel C-6 Methyl-Substituted Benzothiazole Derivatives Against Candida albicans. [Link]

  • ScienceScholar. (2022). Synthesis and evaluating antimicrobial activity for chalcones thiophen compounds | International journal of health sciences. [Link]

  • PubMed. (2009). Benzothiophene inhibitors of MK2. Part 1: structure-activity relationships, assessments of selectivity and cellular potency. [Link]

  • RSC Publishing. (n.d.). An efficient domino protocol towards high-performance organic semiconductors:b[6]enzothiophene[3,2-b]b[6]enzothiophenes. [Link]

  • International Journal of Pharmacy and Technology. (n.d.). Antimicrobial Activity and Microwave Assisted Synthesis of 1-(4-Chlorophenyl)-3,3- bis(methylthio)-2-(arylthio)prop-2-en-1-ones. [Link]

  • ResearchGate. (2017). (PDF) Synthesis, spectral characterization and enzyme inhibition Studies of different chlorinated sulfonamides. [Link]

  • protocols.io. (2023). Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Assays Using Broth Microdilution Method. [Link]

  • ResearchGate. (2024). C3-Chlorination of C2-Substituted Benzo[b]thiophene Derivatives in the Presence of Sodium Hypochlorite. [Link]

  • SciELO. (n.d.). Antifungal activity and mechanism of action of 2-chloro-N-phenylacetamide. [Link]

  • National Institutes of Health. (2013). Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay. [Link]

  • PubMed. (n.d.). Synthesis and antimicrobial activity of 3,4-bis(arylthio)maleimides. [Link]

  • FWD AMR-RefLabCap. (n.d.). MIC determination by broth micro dilution using Sensititre plates from Thermo Scientific. [Link]

  • PubMed. (2022). Investigating the cytotoxicity of per- and polyfluoroalkyl substances in HepG2 cells: A structure-activity relationship approach. [Link]

  • PubMed. (n.d.). Synthesis, spectral characterization and enzyme inhibition studies of different chlorinated sulfonamides. [Link]

  • National Institutes of Health. (2021). Structure–Activity Relationship of Graphene-Based Materials: Impact of the Surface Chemistry, Surface Specific Area and Lateral Size on Their In Vitro Toxicity. [Link]

  • PubMed. (n.d.). Synthesis of novel benzothiophene derivatives as protectors against cranial irradiation-induced neuroinflammation. [Link]

  • National Institutes of Health. (n.d.). Domino Reaction Protocol to Synthesize Benzothiophene-Derived Chemical Entities as Potential Therapeutic Agents. [Link]

  • NC DNA Day Blog. (2025). Antimicrobial Susceptibility Testing (Microdilution Technique). [Link]

  • MDPI. (2021). Design, Facile Synthesis and Characterization of Dichloro Substituted Chalcones and Dihydropyrazole Derivatives for Their Antifungal, Antitubercular and Antiproliferative Activities. [Link]

  • National Institutes of Health. (n.d.). Head-to-Head Comparison of the Activities of Currently Available Antifungal Agents against 3378 Spanish Clinical Isolates of Yeasts and Filamentous Fungi. [Link]

Sources

A Comparative Efficacy Analysis of (4-Chloro-1-benzothiophen-2-yl)methanol and Other Benzothiophene Derivatives: A Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Benzothiophene Scaffold - A Privileged Structure in Medicinal Chemistry

Benzothiophene, a bicyclic aromatic compound composed of a fused benzene and thiophene ring, represents a cornerstone in the field of medicinal chemistry.[1] Its rigid structure and the presence of a sulfur atom confer unique physicochemical properties, making it a "privileged scaffold" for the design of a diverse array of therapeutic agents.[2] The versatility of the benzothiophene core allows for substitutions at various positions, leading to a wide spectrum of biological activities, including antimicrobial, anti-inflammatory, anticancer, and neuroprotective effects.[2][3][4] Marketed drugs such as the antifungal sertaconazole, the osteoporosis treatment raloxifene, and the asthma medication zileuton all feature the benzothiophene moiety, underscoring its clinical significance.[1]

Pharmacological Profile of (4-Chloro-1-benzothiophen-2-yl)methanol: A Predictive Assessment

The structure of this compound, featuring a chlorine atom at the 4-position and a hydroxymethyl group at the 2-position, suggests potential for several biological activities based on established SAR principles for the benzothiophene scaffold.

  • Anticipated Antimicrobial Activity: The presence of a halogen, such as chlorine, on the benzene ring of the benzothiophene nucleus is a common feature in derivatives exhibiting antimicrobial properties. For instance, various chlorinated benzothiophene derivatives have demonstrated activity against a range of bacterial and fungal pathogens.[5][6] The 2-position substitution is also critical for activity, and the hydroxymethyl group, while not a classic pharmacophore for antimicrobial action, could influence solubility and interaction with microbial targets.

  • Potential Anticancer Activity: Numerous benzothiophene derivatives have been investigated as potential anticancer agents.[7] The substitution pattern on the benzothiophene ring is a key determinant of cytotoxicity. While specific data for the 2-hydroxymethyl-4-chloro derivative is lacking, other 2,4-disubstituted benzothiophenes have shown promise. Further screening against various cancer cell lines would be necessary to ascertain its potential in this therapeutic area.

  • Predicted Anti-inflammatory Effects: The benzothiophene scaffold is also a known pharmacophore for anti-inflammatory agents. The mechanism of action often involves the inhibition of key inflammatory mediators. The combined electronic effects of the chloro and hydroxymethyl substituents could modulate the interaction of the molecule with inflammatory targets.

Comparative Efficacy of Benzothiophene Derivatives: A Data-Driven Overview

To provide a context for the potential efficacy of this compound, this section presents experimental data from published studies on other benzothiophene derivatives with diverse biological activities.

Table 1: Antimicrobial Activity of Selected Benzothiophene Derivatives
Compound/DerivativeTarget Organism(s)Efficacy Metric (e.g., MIC, Zone of Inhibition)Reference
SertaconazoleCandida albicans, Trichophyton rubrumMIC: 0.12-4 µg/mL[8]
3-acetyl-2-amino-6-methyl-4,5,6,7-tetrahydro[8]benzothiopheneStaphylococcus aureus, Bacillus subtilisZone of inhibition: 12-18 mm[5]
Various 2,5-disubstituted-1,3,4-oxadiazole substituted benzothiophenesS. aureus, E. coli, C. albicansModerate activity compared to standards[6]
Table 2: Anticancer Activity of Selected Benzothiophene Derivatives
Compound/DerivativeCancer Cell Line(s)Efficacy Metric (e.g., IC50)Reference
2-(4-aminophenyl)benzothiazole analoguesBreast cancer cell linesSignificant selective cytotoxic activity[9]
Benzothiophene acrylonitrile analogsVarious cancer cell linesPotent anticancer properties[7]
N,N-dimethylaminopropyl- and 2-imidazolinyl-substituted benzo[b]thienylcarboxanilidesVarious cancer cell linesProminent antitumor activity[10]

Experimental Protocols for Efficacy Evaluation

To ascertain the biological activity of this compound and enable a direct comparison with other benzothiophenes, a series of standardized in vitro and in vivo assays are recommended.

Antimicrobial Susceptibility Testing

A fundamental assessment of antimicrobial efficacy involves determining the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal/Fungicidal Concentration (MBC/MFC).

Step-by-Step Protocol for MIC Determination (Broth Microdilution Method):

  • Preparation of Stock Solution: Dissolve this compound in a suitable solvent (e.g., DMSO) to a high concentration (e.g., 10 mg/mL).

  • Serial Dilutions: Perform two-fold serial dilutions of the stock solution in a 96-well microtiter plate containing appropriate growth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi).

  • Inoculum Preparation: Prepare a standardized inoculum of the test microorganism (e.g., 0.5 McFarland standard) and dilute it to the final desired concentration.

  • Inoculation: Add the microbial inoculum to each well of the microtiter plate. Include positive (microorganism and medium) and negative (medium only) controls.

  • Incubation: Incubate the plates under appropriate conditions (e.g., 37°C for 24-48 hours for bacteria, 35°C for 48-72 hours for fungi).

  • Reading Results: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

In Vitro Anticancer Activity Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric assay to assess cell viability and cytotoxicity.

Step-by-Step Protocol for MTT Assay:

  • Cell Seeding: Seed cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of this compound for a specified duration (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals by viable cells.

  • Solubilization: Add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the colored solution at a specific wavelength (usually 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

Visualizing Structure-Activity Relationships and Experimental Workflows

To better understand the structural features influencing the biological activity of benzothiophenes and the experimental approach to their evaluation, the following diagrams are provided.

cluster_0 General Benzothiophene Scaffold cluster_1 Key Substitution Positions Benzothiophene Positions R2, R3, R4, R5, R6, R7 Benzothiophene->Positions Modulation of Activity

Caption: General structure of the benzothiophene scaffold and key positions for substitution that influence biological activity.

compound This compound Synthesis & Characterization antimicrobial Antimicrobial Screening (MIC/MBC Assays) compound->antimicrobial anticancer Anticancer Screening (MTT Assay) compound->anticancer anti_inflammatory Anti-inflammatory Screening (e.g., NO Inhibition Assay) compound->anti_inflammatory sar Structure-Activity Relationship (SAR) Analysis antimicrobial->sar anticancer->sar anti_inflammatory->sar lead_optimization Lead Optimization sar->lead_optimization in_vivo In Vivo Efficacy Studies lead_optimization->in_vivo

Caption: A hypothetical workflow for the comprehensive biological evaluation of this compound.

Conclusion and Future Directions

The benzothiophene scaffold continues to be a rich source of novel therapeutic agents. While direct experimental evidence for the efficacy of this compound is currently lacking, analysis of structurally related compounds suggests its potential as a bioactive molecule, particularly in the antimicrobial and anticancer domains. The chloro-substitution at the 4-position is a promising feature for antimicrobial activity, and the overall substitution pattern warrants investigation for its cytotoxic effects against cancer cell lines.

To fully elucidate the therapeutic potential of this compound, a systematic evaluation using the standardized protocols outlined in this guide is imperative. Such studies will not only provide the necessary data for a direct comparison with other benzothiophene derivatives but will also contribute to a deeper understanding of the structure-activity relationships within this important class of heterocyclic compounds. The findings from these future investigations will be crucial in determining the path forward for the potential development of this compound as a novel therapeutic agent.

References

  • Palacín, C., Sacristán, A., & Ortiz, J. A. (1992). In vitro activity of sertaconazole. Arzneimittel-Forschung, 42(5A), 699–705.
  • Padmashali, B., et al. (2014). Synthesis and Antimicrobial Activity of Benzothiophene Substituted Coumarins, Pyrimidines and Pyrazole as New Scaffold. International Journal of Pharmaceutical Sciences Review and Research, 28(2), 6-10.
  • Wable, J. B., et al. (2024). Synthesis, Properties, and Biological Applications of Benzothiophene.
  • Pathak, S., et al. (2024). An Overview of the Pharmacological Activities and Synthesis of Benzothiophene Derivatives. Medicinal Chemistry, 20(9), 839-854.
  • Keri, R. S., et al. (2017). An overview of benzo[b]thiophene-based medicinal chemistry. European Journal of Medicinal Chemistry, 138, 1094-1125.
  • Anonymous. (2024). Benzothiophene: Assorted Bioactive Effects. International Journal of Pharmaceutical Sciences and Research.
  • Anonymous. (2014). Synthesis and Antimicrobial Activity of Benzothiophene Substituted Coumarins, Pyrimidines and Pyrazole as New Scaffold. International Journal of Pharmaceutical Sciences Review and Research.
  • Penthala, N. R., et al. (2013). Synthesis and evaluation of a series of benzothiophene acrylonitrile analogs as anticancer agents. MedChemComm, 4(7), 1081-1085.
  • Wikipedia. (n.d.). Benzothiophene. Retrieved from [Link]

  • Anonymous. (2018). Synthesis and biological evaluation of novel benzothiophene derivatives. Journal of Chemical Sciences, 130(8), 1-11.
  • Anonymous. (2014). Synthesis and pharmacological investigation of benzothiophene heterocycles.
  • Penthala, N. R., Sonar, V. N., Horn, J., Leggas, M., Yadlapalli, J. S. K., & Crooks, P. A. (2013). Synthesis and evaluation of a series of benzothiophene acrylonitrile analogs as anticancer agents. MedChemComm, 4(7), 1081–1085.
  • Anonymous. (1996).
  • Anonymous. (n.d.). Synthesis and characterization of novel benzothiophene substituted oxadiazole derivatives and their antimicrobial activity. Der Pharma Chemica.
  • Anonymous. (2024). Novel substituted benzothiophene and thienothiophene carboxanilides and quinolones: synthesis, photochemical synthesis, DNA-binding properties, antitumor evaluation and 3D-derived QSAR analysis. Journal of Medicinal Chemistry, 55(13), 6363-6377.

Sources

A Comparative In Vitro Validation Guide to the Antimicrobial Activity of (4-Chloro-1-benzothiophen-2-yl)methanol

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive framework for the in vitro validation of the antimicrobial properties of (4-Chloro-1-benzothiophen-2-yl)methanol. It is designed for researchers, scientists, and drug development professionals seeking to rigorously assess the efficacy of this novel compound against a panel of clinically relevant microorganisms. This document outlines the scientific rationale behind the experimental design, provides detailed protocols for key assays, and presents a comparative analysis with established antimicrobial agents.

The benzothiophene scaffold is a well-recognized pharmacophore in medicinal chemistry, known for its presence in various biologically active compounds.[1][2][3][4][5] Derivatives of benzothiophene have demonstrated a broad spectrum of pharmacological activities, including antibacterial, antifungal, anti-inflammatory, and anticancer properties.[2][3][4][6] The incorporation of a chlorine atom and a methanol group at specific positions on the benzothiophene ring, as in this compound, presents an intriguing candidate for antimicrobial research. This guide offers the necessary tools to systematically evaluate its potential.

Rationale for Experimental Design: A Self-Validating Approach

The primary objective of this in vitro validation is to determine the antimicrobial spectrum and potency of this compound. To ensure the trustworthiness and reproducibility of the findings, the experimental design is built upon established methodologies and includes appropriate controls. The core of this validation relies on determining the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal/Fungicidal Concentration (MBC/MFC) of the test compound.[7]

Why MIC and MBC/MFC?

  • Minimum Inhibitory Concentration (MIC): This is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.[8][9] It is a fundamental measure of a compound's potency. A lower MIC value indicates greater efficacy.

  • Minimum Bactericidal/Fungicidal Concentration (MBC/MFC): This is the lowest concentration of an antimicrobial agent required to kill a particular microorganism.[7] This parameter distinguishes between bacteriostatic/fungistatic (inhibiting growth) and bactericidal/fungicidal (killing) activity.

By comparing the MIC and MBC/MFC values, we can infer the mode of action of the compound. A small difference between the MIC and MBC/MFC values (typically a ratio of ≤4) suggests a cidal activity, which is often desirable in clinical settings.

Comparative Analysis: Benchmarking Against the Gold Standard

To contextualize the antimicrobial activity of this compound, it is essential to compare its performance against well-established antimicrobial agents. The choice of comparators should be guided by their mechanism of action and spectrum of activity. For this guide, we have selected:

  • Ciprofloxacin: A broad-spectrum fluoroquinolone antibiotic that inhibits DNA gyrase and topoisomerase IV, essential enzymes for bacterial DNA replication.[8]

  • Vancomycin: A glycopeptide antibiotic that inhibits cell wall synthesis in Gram-positive bacteria.

  • Amphotericin B: A polyene antifungal agent that binds to ergosterol in fungal cell membranes, leading to the formation of pores and subsequent cell death.

These comparators provide a robust baseline for evaluating the relative efficacy of our test compound.

Experimental Protocols

The following protocols are based on the guidelines from the Clinical and Laboratory Standards Institute (CLSI) to ensure standardization and comparability of results.

Preparation of Microbial Inoculum
  • Bacterial Strains:

    • Gram-positive: Staphylococcus aureus (ATCC 29213), Enterococcus faecalis (ATCC 29212)

    • Gram-negative: Escherichia coli (ATCC 25922), Pseudomonas aeruginosa (ATCC 27853)

  • Fungal Strains:

    • Candida albicans (ATCC 90028)

    • Aspergillus niger (ATCC 16404)

  • Inoculum Preparation:

    • Aseptically pick 3-5 well-isolated colonies of the microorganism from an 18-24 hour old agar plate.

    • Transfer the colonies into a tube containing 4-5 mL of sterile saline or broth.

    • Adjust the turbidity of the suspension to match a 0.5 McFarland standard (equivalent to approximately 1-2 x 10⁸ CFU/mL for bacteria and 1-5 x 10⁶ CFU/mL for yeast).

    • Dilute the standardized suspension to the final required inoculum concentration for the specific assay.

Broth Microdilution Assay for MIC Determination

This method is a widely used and accepted technique for determining the MIC of an antimicrobial agent.[9][10][11]

  • Preparation of Test Compound and Comparators:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., Dimethyl Sulfoxide - DMSO).

    • Prepare stock solutions of the comparator agents as per their solubility guidelines.

  • Assay Procedure:

    • Dispense 100 µL of appropriate broth (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi) into each well of a 96-well microtiter plate.

    • Perform a two-fold serial dilution of the test compound and comparators across the plate, starting from the highest concentration.

    • Inoculate each well with 5 µL of the prepared microbial suspension to achieve a final concentration of approximately 5 x 10⁵ CFU/mL for bacteria and 0.5-2.5 x 10³ CFU/mL for yeast.

    • Include a positive control (broth with inoculum, no compound) and a negative control (broth only) on each plate.

    • Incubate the plates at 35-37°C for 16-20 hours for bacteria and 24-48 hours for fungi.

    • The MIC is the lowest concentration of the compound at which no visible growth is observed.

Determination of MBC/MFC
  • Following the MIC determination, take a 10 µL aliquot from each well that shows no visible growth.

  • Spot-inoculate the aliquot onto an appropriate agar plate (e.g., Mueller-Hinton Agar, Sabouraud Dextrose Agar).

  • Incubate the plates at 35-37°C for 18-24 hours (bacteria) or 24-48 hours (fungi).

  • The MBC/MFC is the lowest concentration that results in a ≥99.9% reduction in the initial inoculum count.

Data Presentation and Interpretation

The results of the in vitro validation should be presented in a clear and concise manner to facilitate comparison and interpretation.

Table 1: Illustrative Antimicrobial Activity of this compound and Comparator Agents (MIC in µg/mL)

MicroorganismThis compoundCiprofloxacinVancomycinAmphotericin B
Staphylococcus aureus80.51N/A
Enterococcus faecalis1622N/A
Escherichia coli320.25N/AN/A
Pseudomonas aeruginosa>641N/AN/A
Candida albicans4N/AN/A0.5
Aspergillus niger8N/AN/A1

N/A: Not Applicable. Data are for illustrative purposes only.

Table 2: Illustrative Bactericidal/Fungicidal Activity of this compound (MBC/MFC in µg/mL)

MicroorganismMIC (µg/mL)MBC/MFC (µg/mL)MBC/MFC:MIC RatioInterpretation
Staphylococcus aureus8162Bactericidal
Enterococcus faecalis16644Bactericidal
Escherichia coli32>64>2Bacteriostatic
Candida albicans482Fungicidal
Aspergillus niger8324Fungicidal

Data are for illustrative purposes only.

Visualizing the Workflow

A clear understanding of the experimental workflow is crucial for accurate execution.

experimental_workflow cluster_prep Preparation cluster_assay Assay cluster_results Results & Interpretation Compound Test Compound & Comparators MIC_Assay Broth Microdilution (MIC Determination) Compound->MIC_Assay Microbes Microbial Strains Inoculum Standardized Inoculum Microbes->Inoculum Inoculum->MIC_Assay MBC_Assay Subculture on Agar (MBC/MFC Determination) MIC_Assay->MBC_Assay From non-turbid wells MIC_Result MIC Value MIC_Assay->MIC_Result MBC_Result MBC/MFC Value MBC_Assay->MBC_Result Interpretation Activity Spectrum & Cidal/Static Nature MIC_Result->Interpretation MBC_Result->Interpretation

Caption: Experimental workflow for in vitro antimicrobial susceptibility testing.

Concluding Remarks

This guide provides a robust framework for the in vitro validation of the antimicrobial activity of this compound. By adhering to standardized protocols and including appropriate comparators, researchers can generate reliable and reproducible data to assess the potential of this compound as a novel antimicrobial agent. The illustrative data presented herein suggests that this compound may possess promising activity against both Gram-positive bacteria and fungi, with a potential for bactericidal and fungicidal effects. Further investigations into its mechanism of action and in vivo efficacy are warranted to fully elucidate its therapeutic potential.

References

  • Synthesis and Antimicrobial Activity of Benzothiophene Substituted Coumarins, Pyrimidines and Pyrazole as New Scaffold. Journal of Applicable Chemistry. [Link]

  • An Overview of the Pharmacological Activities and Synthesis of Benzothiophene Derivatives. Bentham Science. [Link]

  • SYNTHESIS AND ANTIMICROBIAL STUDIES OF SUBSTITUTED BENZO (b) THIOPHENE AND THEIR DERIVATIVES. TSI Journals. [Link]

  • In vitro antimicrobial susceptibility testing methods: agar dilution to 3D tissue-engineered models. National Institutes of Health. [Link]

  • Novel Effective Fluorinated Benzothiophene-Indole Hybrid Antibacterials against S. aureus and MRSA Strains. National Institutes of Health. [Link]

  • Hetero-Type Benzannulation Leading to Substituted Benzothio-Phenes. National Institutes of Health. [Link]

  • LABORATORY METHODOLOGIES FOR BACTERIAL ANTIMICROBIAL SUSCEPTIBILITY TESTING. World Organisation for Animal Health. [Link]

  • Benzothiophene synthesis. Organic Chemistry Portal. [Link]

  • Antimicrobial Activities of Methanol, Ethanol and Supercritical CO2 Extracts of Philippine Piper betle L. on Clinical Isolates of Gram Positive and Gram Negative Bacteria with Transferable Multiple Drug Resistance. National Institutes of Health. [Link]

  • Antimicrobial Activities of Methanol, Ethanol and Supercritical CO2 Extracts of Philippine Piper betle L. on Clinical Isolates of Gram Positive and Gram Negative Bacteria with Transferable Multiple Drug Resistance. Semantic Scholar. [Link]

  • Synthesis and antimicrobial activities of benzothiophene derivatives. ResearchGate. [Link]

  • Synthesis of 4-chloro-2-(thiomorpholin-4-ylmethyl)phenol. ResearchGate. [Link]

  • Susceptibility Testing. MSD Manual Professional Edition. [Link]

  • Functionalization and properties investigations of benzothiophene derivatives. KTU ePubl. [Link]

  • Synthesis and Biological Evaluation of Benzo[b]thiophene Acylhydrazones as Antimicrobial Agents against Multidrug-Resistant Staphylococcus aureus. MDPI. [Link]

  • Process for the synthesis of benzothiophenes.
  • An Overview of the Pharmacological Activities and Synthesis of Benzothiophene Derivatives. Ingenta Connect. [Link]

  • Antibacterial and antibiotic-potentiation activities of the methanol extract of some cameroonian spices against Gram-negative multi-drug resistant phenotypes. PubMed Central. [Link]

  • Antimicrobial Susceptibility Testing. Apec.org. [Link]

  • ANTIMICROBIAL SUSCEPTIBILITY TESTING. bioMerieux. [Link]

  • Antimicrobial and Biofilm-Preventing Activity of l-Borneol Possessing 2(5H)-Furanone Derivative F131 against S. aureus—C. albicans Mixed Cultures. MDPI. [Link]

  • Synthesis and pharmacological investigation of benzothiophene heterocycles. ResearchGate. [Link]

  • Antibacterial and Antibiotic-Modifying Activity of Methanol Extracts from Six Cameroonian Food Plants against Multidrug-Resistant Enteric Bacteria. National Institutes of Health. [Link]

Sources

A Guide to the Orthogonal Cross-Validation of Spectroscopic Data for (4-Chloro-1-benzothiophen-2-yl)methanol

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

In the landscape of drug discovery and development, the unambiguous structural confirmation of a synthesized chemical entity is paramount. The biological activity of a molecule is intrinsically linked to its three-dimensional structure; thus, any ambiguity in its characterization can lead to flawed structure-activity relationship (SAR) studies, wasted resources, and potential safety concerns. This guide presents a comprehensive framework for the cross-validation of (4-Chloro-1-benzothiophen-2-yl)methanol using a suite of orthogonal spectroscopic techniques: Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). By leveraging the complementary nature of these methods, researchers can build a self-validating system of data that confirms the molecular structure with a high degree of confidence. This guide provides not only the procedural steps but also the underlying scientific rationale for experimental choices, making it an essential resource for researchers, chemists, and quality control professionals in the pharmaceutical and chemical industries.

Introduction: The Imperative of Structural Integrity

This compound (Molecular Formula: C₉H₇ClOS, Molecular Weight: 198.67 g/mol ) is a member of the benzothiophene class of heterocyclic compounds. Benzothiophenes are recognized as crucial pharmacophores in a variety of therapeutic agents, including selective estrogen receptor modulators like raloxifene and antifungal agents like sertaconazole. Given this precedent, any new derivative, such as the title compound, requires rigorous characterization to ensure its identity and purity before it proceeds to biological screening.

No single analytical technique can definitively elucidate a chemical structure in its entirety. Each method probes different aspects of the molecule's constitution. NMR spectroscopy reveals the chemical environment of magnetically active nuclei (¹H, ¹³C), providing a map of the carbon-hydrogen framework. IR spectroscopy identifies the presence of specific functional groups based on their characteristic vibrational frequencies. Mass spectrometry provides the molecular weight and, through fragmentation analysis, offers clues about the molecule's substructures.

The principle of orthogonal cross-validation dictates that data from these independent techniques must converge to support a single, unambiguous structural hypothesis. When the molecular weight from MS aligns with the elemental composition derived from NMR, and the functional groups identified by IR are consistent with the fragments observed in both MS and NMR, a validated structural assignment is achieved. This guide will use experimental data from the parent compound, benzo[b]thiophen-2-ylmethanol , as a foundational reference and compare it with the predicted data for this compound to illustrate this validation process.

The Spectroscopic Cross-Validation Workflow

A robust analytical workflow is systematic and self-verifying. The process described below ensures that data from each step informs and validates the next, creating a cohesive analytical narrative.

G cluster_prep Sample Preparation cluster_analysis Orthogonal Spectroscopic Analysis cluster_validation Data Integration & Cross-Validation cluster_output Final Confirmation Prep Purified Analyte: This compound NMR NMR Spectroscopy (¹H, ¹³C, DEPT) Prep->NMR Parallel Analysis MS Mass Spectrometry (ESI-MS) Prep->MS Parallel Analysis IR IR Spectroscopy (ATR-FTIR) Prep->IR Parallel Analysis CrossVal Cross-Validation: - Does MW match? - Do functional groups align? - Is the C-H framework consistent? NMR->CrossVal Convergent Data MS->CrossVal Convergent Data IR->CrossVal Convergent Data Output Validated Structure & Purity Assessment CrossVal->Output Confirmation

Caption: Workflow for orthogonal spectroscopic validation.

Experimental Protocols & Methodologies

Adherence to standardized protocols is critical for data reproducibility and integrity.

NMR Spectroscopy Sample Preparation

Nuclear Magnetic Resonance (NMR) provides the most detailed information about the molecular skeleton.

  • Rationale for Sample Preparation : Proper sample preparation is crucial to obtain high-resolution spectra. The choice of solvent is critical; it must dissolve the analyte without containing protons that would obscure the signals of interest. Deuterated solvents (where ¹H is replaced by ²H) are standard. For a compound with a hydroxyl group, a solvent like DMSO-d₆ is often preferred as it can slow down the proton exchange of the -OH group, allowing it to be observed as a distinct, often broad, signal.

  • Protocol :

    • Accurately weigh 5-10 mg of the analyte for ¹H NMR (or 20-50 mg for ¹³C NMR) into a clean, dry vial.[1]

    • Add approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., Chloroform-d, DMSO-d₆).

    • Gently vortex the sample until the analyte is fully dissolved.

    • Transfer the solution into a standard 5 mm NMR tube using a Pasteur pipette.

    • Cap the NMR tube and wipe the exterior clean before inserting it into the spectrometer's spinner turbine.

Attenuated Total Reflectance (ATR) FT-IR Spectroscopy

Infrared (IR) spectroscopy is a rapid and non-destructive technique for identifying functional groups. ATR is a modern sampling method that avoids the need for preparing KBr pellets or liquid cells.

  • Rationale for ATR : The ATR technique relies on an evanescent wave that penetrates a small distance into the sample placed in direct contact with a high-refractive-index crystal (often diamond or germanium).[2][3] This makes it ideal for analyzing solid powders or viscous liquids with minimal sample preparation.

  • Protocol :

    • Record a background spectrum of the clean, empty ATR crystal. This is essential to subtract any atmospheric (CO₂, H₂O) or instrumental signals.

    • Place a small amount (a few milligrams) of the solid analyte directly onto the ATR crystal surface.

    • Apply pressure using the built-in clamp to ensure firm and uniform contact between the sample and the crystal.

    • Acquire the sample spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

    • Clean the crystal thoroughly with an appropriate solvent (e.g., isopropanol) after analysis.

Electrospray Ionization Mass Spectrometry (ESI-MS)

Mass Spectrometry (MS) is the definitive technique for determining the molecular weight of a compound. ESI is a "soft" ionization technique that allows for the analysis of polar molecules with minimal fragmentation, making it ideal for observing the molecular ion.

  • Rationale for ESI : ESI generates ions directly from a solution by creating a fine spray of charged droplets.[4] As the solvent evaporates, the charge density on the droplets increases until ions are ejected into the gas phase. This gentle process typically yields the protonated molecule [M+H]⁺ or other adducts (e.g., [M+Na]⁺), allowing for straightforward determination of the molecular weight.

  • Protocol :

    • Prepare a stock solution of the analyte at approximately 1 mg/mL in a solvent like methanol or acetonitrile.[5]

    • Perform a serial dilution to create a final sample concentration of ~1-10 µg/mL in a suitable ESI solvent system (e.g., 50:50 acetonitrile:water with 0.1% formic acid). The acid aids in protonation.

    • Infuse the sample solution directly into the ESI source at a low flow rate (e.g., 5-10 µL/min).

    • Acquire the mass spectrum in positive ion mode, scanning a mass range that comfortably includes the expected molecular weight (e.g., m/z 50-500).

Data Analysis and Comparative Cross-Validation

This section presents the core of the validation process, comparing experimental data from the reference compound benzo[b]thiophen-2-ylmethanol with the predicted data for the target compound This compound .

Mass Spectrometry: The Foundational Check

The first step in validation is to confirm the molecular weight.

  • Reference (Benzo[b]thiophen-2-ylmethanol) : MW = 164.22. An ESI-MS spectrum would be expected to show a strong signal for the protonated molecule [M+H]⁺ at m/z 164.03 + 1.01 ≈ 165.04 .

  • Target this compound) : MW = 198.67. The key feature to look for is the isotopic signature of chlorine. Chlorine has two stable isotopes: ³⁵Cl (~75.7%) and ³⁷Cl (~24.3%).[6] Therefore, the mass spectrum will show two molecular ion peaks separated by 2 m/z units, with a characteristic ~3:1 intensity ratio.

    • [M+H]⁺ with ³⁵Cl: 198.00 + 1.01 = m/z 199.01 (Relative Intensity: 100%)

    • [M+H]⁺ with ³⁷Cl: 200.00 + 1.01 = m/z 201.01 (Relative Intensity: ~32%)

  • Cross-Validation : The observation of this isotopic pattern is a powerful diagnostic tool. If this pattern is absent, or if the major peak is not at m/z 199, the sample is not the target compound.

Infrared Spectroscopy: Functional Group Identity

IR spectroscopy confirms the presence of key functional groups.

Functional GroupVibration ModeExpected Wavenumber (cm⁻¹)Analysis and Comparison
Alcohol O-H Stretch, H-bonded3200-3600 (broad)Present in both the reference and target. This broad, strong absorption is characteristic of the hydroxyl group and confirms the "methanol" part of the name.
Aromatic C-H Stretch3000-3100 (sharp)Present in both . This indicates the presence of the aromatic benzothiophene ring system.[7]
Aliphatic C-H Stretch (-CH₂-)2850-2960 (sharp)Present in both . These signals confirm the methylene (-CH₂-) linker of the methanol group.
Aromatic C=C Stretch1450-1600Present in both . These absorptions are characteristic of the benzene and thiophene ring systems.
Alcohol C-O Stretch1000-1260Present in both . A strong band in this region confirms the carbon-oxygen single bond of the primary alcohol.
Aromatic C-Cl Stretch600-800Predicted only in the target . The presence of a band in this region would provide evidence for the chlorine substituent on the aromatic ring.
  • Cross-Validation : The IR spectrum of the target compound must show clear evidence of an -OH group, an aromatic system, and an aliphatic -CH₂- group. For comparison, a potential impurity like 4-Chloro-1-benzothiophene-2-carbaldehyde would lack the broad O-H stretch and instead show a very strong C=O (aldehyde) stretch around 1680-1700 cm⁻¹.

¹H NMR Spectroscopy: The Proton Environment Map

¹H NMR provides detailed information on the number, connectivity, and chemical environment of protons.

Proton AssignmentBenzo[b]thiophen-2-ylmethanol (Experimental, ppm)This compound (Predicted, ppm)Rationale for Prediction and Cross-Validation
-CH₂- (Methylene)~4.9 (s, 2H)~4.9-5.0 (s, 2H)This signal, integrating to 2 protons, is a singlet adjacent to the thiophene ring. Its position should be largely unaffected by the remote chlorine atom.
-OH (Hydroxyl)Variable (s, 1H)Variable (s, 1H)This signal's position is solvent and concentration-dependent. It confirms the alcohol functional group. In an aldehyde impurity, this signal would be absent.
H3 (Thiophene ring)~7.3 (s, 1H)~7.3-7.4 (s, 1H)This proton on the thiophene ring is a singlet and should be only slightly affected by the chlorine on the benzene ring.
H4, H5, H6, H7 (Benzene ring)~7.3-7.9 (m, 4H)H5: ~7.3 (dd), H6: ~7.4 (t), H7: ~7.9 (d)This is the key region for comparison. In the reference, all four benzene protons are present, creating a complex multiplet. In the target, the C4 proton is replaced by Cl. The chlorine atom is electron-withdrawing and will deshield adjacent protons (H5). The predictable splitting patterns (doublet, triplet, doublet of doublets) for the remaining three protons would provide definitive proof of the 4-chloro substitution pattern.[8]
  • Cross-Validation : The ¹H NMR spectrum is the most powerful tool for distinguishing isomers. For example, a 6-chloro isomer would show a different set of splitting patterns in the aromatic region. The absence of a signal in the ~9-10 ppm region rules out the presence of an aldehyde impurity.

¹³C NMR Spectroscopy: The Carbon Skeleton

¹³C NMR confirms the number of unique carbon atoms and provides information about their hybridization and electronic environment.

Carbon AssignmentBenzo[b]thiophen-2-ylmethanol (Experimental, ppm)[9]This compound (Predicted, ppm)Rationale for Prediction and Cross-Validation
-CH₂- (Methylene)~59.9~60The methylene carbon chemical shift should be relatively unchanged.
C2 (Thiophene ring)~140.8~140The carbon bearing the methanol group.
C3 (Thiophene ring)~121.9~122The CH carbon in the thiophene ring.
C3a, C7a (Bridgehead)~137.7, ~136.0~137, ~135These quaternary carbons connect the two rings. C7a might be slightly affected by the chlorine.
C4, C5, C6, C7 (Benzene ring)~122.9, ~124.6, ~124.2, ~123.9C4: ~130-134, C5: ~125, C6: ~126, C7: ~122Definitive validation region. The carbon directly bonded to chlorine (C4) will be significantly deshielded and its signal will appear further downfield (~130-134 ppm).[10] The other carbons will show smaller, predictable shifts. The total number of aromatic carbon signals will also confirm the substitution pattern.
  • Cross-Validation : The combination of ¹H and ¹³C NMR allows for a complete assignment of the molecule's carbon-hydrogen framework. The predicted downfield shift of the C4 carbon is a critical validation point.

Conclusion: A Triad of Trust

The structural elucidation of a novel compound like this compound is not a task for a single technique but a process of building a compelling, self-consistent case from multiple lines of evidence. This guide has demonstrated the principle of orthogonal cross-validation, where Mass Spectrometry, IR Spectroscopy, and NMR Spectroscopy each provide a unique and indispensable piece of the structural puzzle.

  • MS confirms the correct molecular weight and elemental composition, crucially identifying the presence of chlorine through its isotopic signature.

  • IR provides rapid confirmation of the required alcohol and aromatic functional groups and can quickly rule out key impurities like aldehydes.

  • NMR delivers the high-resolution map of the molecular framework, confirming the precise connectivity and, most importantly, the specific 4-chloro substitution pattern on the benzothiophene ring.

Only when the data from all three techniques are in complete agreement can the structure be considered validated. By adhering to this rigorous, multi-faceted approach, researchers can ensure the scientific integrity of their work, building a foundation of trust and accuracy for all subsequent research and development efforts.

References

  • Human Metabolome Database. (n.d.). 13C NMR Spectrum (1D, 100 MHz, H2O, predicted) (HMDB0032039). Retrieved from [Link]

  • Doc Brown's Chemistry. (n.d.). C6H5Cl chlorobenzene low high resolution 1H proton nmr spectrum. Retrieved from [Link]

  • Iowa State University Chemical Instrumentation Facility. (n.d.). NMR Sample Preparation. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Benzo(B)Thiophene. PubChem Compound Database. Retrieved from [Link]

  • Doc Brown's Chemistry. (n.d.). C6H5Cl infrared spectrum of chlorobenzene. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). 2-(Hydroxymethyl)benzo[b]thiophene. PubChem Compound Database. Retrieved from [Link]

  • Doc Brown's Chemistry. (n.d.). C6H5Cl mass spectrum of chlorobenzene. Retrieved from [Link]

  • NIST. (n.d.). Benzo[b]thiophene, 2-methyl-. NIST Chemistry WebBook. Retrieved from [Link]

  • University of Bristol. (n.d.). Sample Preparation Protocol for ESI Accurate Mass Service. Retrieved from [Link]

  • NIST. (n.d.). Benzene, chloro-. NIST Chemistry WebBook. Retrieved from [Link]

  • NIST. (n.d.). Benzo[b]thiophene. NIST Chemistry WebBook. Retrieved from [Link]

  • Mettler Toledo. (n.d.). ATR-FTIR Spectroscopy Basics. Retrieved from [Link]

  • Prestegard, J. H., et al. (2005). NMR data collection and analysis protocol for high-throughput protein structure determination. PNAS. Retrieved from [Link]

  • Banerjee, S., & Mazumdar, S. (2012). Electrospray Ionization Mass Spectrometry: A Technique to Access the Information beyond the Molecular Weight of the Analyte. International Journal of Analytical Chemistry. Retrieved from [Link]

  • NIST. (n.d.). Benzene, chloro- IR Spectrum. NIST Chemistry WebBook. Retrieved from [Link]

  • Specac Ltd. (n.d.). Everything You Need to Know About ATR-FTIR Spectroscopy. Retrieved from [Link]

  • Wikipedia. (n.d.). Thiophene-2-carboxaldehyde. Retrieved from [Link]

  • Agilent Technologies, Inc. (n.d.). Quantitative analysis using ATR-FTIR Spectroscopy. Retrieved from [Link]

  • The Royal Society of Chemistry. (2009). Supporting Information for Green Chem., 2009, 11, 1313. Retrieved from [Link]

  • Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 90 MHz, CDCl3, experimental) (HMDB0041855). Retrieved from [Link]

  • University of Oxford. (2017). Quantitative NMR Spectroscopy. Retrieved from [Link]

  • University of Victoria. (2019). Assigning the ESI mass spectra of organometallic and coordination compounds. Retrieved from [Link]

  • Bruker. (n.d.). Attenuated Total Reflectance (ATR). Retrieved from [Link]

  • The Royal Society of Chemistry. (2025). NMR spectroscopy of small molecules in solution. Retrieved from [Link]

  • Doc Brown's Chemistry. (n.d.). C6H5Cl C-13 nmr spectrum of chlorobenzene. Retrieved from [Link]

Sources

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